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  • Product: Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate
  • CAS: 191871-32-6

Core Science & Biosynthesis

Foundational

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate chemical structure and properties

This guide provides a comprehensive technical overview of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate, a key building block in modern organic synthesis and medicinal chemistry. This document is intended for res...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate, a key building block in modern organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical structure, properties, synthesis, and applications, grounded in authoritative references.

Introduction and Significance

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate, also known by its synonym Methyl 2-[4-(([(tert-butoxy)carbonyl]amino)methyl)phenyl]acetate, is a bifunctional organic molecule of significant interest in the design and synthesis of complex chemical entities.[1] Its structure incorporates a benzylamine core, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and a methyl ester functionality attached to the phenyl ring via a methylene bridge.

The strategic placement of these functional groups makes it a versatile intermediate. The Boc-protected amine allows for selective deprotection under acidic conditions, revealing a primary amine for subsequent functionalization.[2][3] The methyl ester can be hydrolyzed to a carboxylic acid, providing another reactive handle for amide bond formation or other coupling reactions. This "orthogonal" reactivity is highly valuable in multi-step syntheses, particularly in the construction of libraries of compounds for drug discovery and in the development of targeted therapeutics like PROTACs (Proteolysis Targeting Chimeras).[4]

Chemical Structure and Physicochemical Properties

The unique arrangement of functional groups in Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate dictates its chemical behavior and physical properties.

Figure 1: Chemical structure of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate.

Table 1: Physicochemical Properties of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate

PropertyValueSource
CAS Number 191871-32-6[1][5]
Molecular Formula C₁₅H₂₁NO₄[1]
Molecular Weight 279.33 g/mol [1]
InChIKey UWXLXTJZZNBYOV-UHFFFAOYSA-N[1]
Physical Form Solid (predicted)
Melting Point Data not available
Boiling Point Data not available
Solubility Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol (inferred from common synthetic procedures).
Storage Sealed in a dry environment at room temperature.[6]

Synthesis and Reaction Mechanisms

The synthesis of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate is typically achieved through the Boc-protection of the corresponding primary amine, Methyl 2-(4-(aminomethyl)phenyl)acetate. This starting material is commercially available, often as its hydrochloride salt.[7][8]

The core of this synthesis is the reaction of the primary amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The base is crucial for deprotonating the ammonium salt (if the hydrochloride is used) and neutralizing the acid generated during the reaction.

start Methyl 2-(4-(aminomethyl)phenyl)acetate (or its HCl salt) reaction Boc Protection Reaction (Nucleophilic attack of the amine on the Boc anhydride) start->reaction reagents Di-tert-butyl dicarbonate ((Boc)₂O) Base (e.g., Triethylamine, NaHCO₃) Solvent (e.g., Dichloromethane, THF) reagents->reaction workup Aqueous Workup (Removal of salts and excess reagents) reaction->workup product Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate purification Purification (e.g., Column Chromatography) workup->purification purification->product

Figure 2: General workflow for the synthesis of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate.

Experimental Protocol: Synthesis of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate

This protocol describes a standard procedure for the Boc-protection of Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride.

Materials:

  • Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride[7][8]

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a stirred solution of Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride (1.0 eq) in anhydrous DCM (or THF) at 0 °C, add triethylamine (2.2 eq) dropwise. Allow the mixture to stir for 15-20 minutes.

  • Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM (or THF) to the reaction mixture dropwise at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate.

Causality behind Experimental Choices:

  • Anhydrous Solvents: The use of anhydrous solvents is important to prevent the hydrolysis of the Boc anhydride.

  • Base: Triethylamine or sodium bicarbonate is essential to neutralize the hydrochloric acid from the starting material and the acid generated during the reaction, thus facilitating the nucleophilic attack of the free amine on the Boc anhydride.

  • Aqueous Workup: The washing steps are crucial to remove unreacted reagents, the triethylammonium chloride salt, and other water-soluble byproducts.

  • Column Chromatography: This purification step is necessary to isolate the desired product from any remaining starting material, byproducts, and unreacted Boc anhydride.

Applications in Research and Development

The utility of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate stems from its identity as a versatile building block, particularly in medicinal chemistry and drug discovery.

Intermediate in the Synthesis of Bioactive Molecules

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The Boc-protected amine and the methyl ester provide two orthogonal points for further chemical modification. For instance, similar structures are employed in the synthesis of enzyme inhibitors and other pharmacologically active compounds.[9]

Role in the Development of PROTACs

PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The synthesis of PROTACs requires linkers to connect the target-binding ligand and the E3 ligase-binding ligand. Compounds structurally related to Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate are utilized as such linkers.[4] The dual functionality of this molecule allows for sequential or convergent synthetic strategies to build these complex structures.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate is not widely available, general precautions for handling similar carbamate compounds should be followed. It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate is a valuable and versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its bifunctional nature, with orthogonally protected amine and ester groups, allows for its use in the streamlined synthesis of complex molecules, including enzyme inhibitors and PROTACs. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further exploration of its potential in drug discovery and development. As research in targeted therapies continues to expand, the importance of such well-designed building blocks is poised to grow.

References

  • NextSDS. (n.d.). TERT-BUTYL 4-((METHOXYCARBONYL)METHYL)BENZYLCARBAMATE — Chemical Substance Information. Retrieved from [Link]

  • ChemSynthesis. (2025). tert-butyl benzylcarbamate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Sutton, A. E., & Clardy, J. (2001). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Accounts of Chemical Research, 34(7), 553-561. Retrieved from [Link]

  • Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Proceedings of the 2015 International Conference on Materials, Environmental and Biological Engineering. Retrieved from [Link]

  • Atlantis Press. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]

  • Gonzalez-Lopez, J. A., et al. (2024). Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. Chemistry, 6(4), 100. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminomethylphenylacetic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

Sources

Exploratory

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate CAS registry number and molecular weight

For Researchers, Scientists, and Drug Development Professionals Introduction Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate, a key organic intermediate, plays a significant role in the landscape of modern medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate, a key organic intermediate, plays a significant role in the landscape of modern medicinal chemistry and drug discovery. Its unique bifunctional nature, featuring a Boc-protected amine and a methyl ester, makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in the development of novel therapeutics. The strategic incorporation of the tert-butyloxycarbonyl (Boc) protecting group allows for selective chemical transformations, a cornerstone in multi-step organic synthesis.[1]

Chemical and Physical Properties

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate is a white to off-white solid. Below is a summary of its key chemical and physical properties.

PropertyValueSource
CAS Registry Number 191871-32-6[2]
Molecular Formula C15H21NO4[2]
Molecular Weight 279.33 g/mol [2]
Appearance White to off-white solid-
Solubility Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.-
Storage Store in a cool, dry place away from incompatible materials.-

Synthesis of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate

The synthesis of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate is typically achieved through the N-protection of the primary amine of Methyl 2-(4-(aminomethyl)phenyl)acetate using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base.[3] This reaction is a standard and widely used method for introducing the Boc protecting group onto an amine.[1]

Experimental Protocol

Starting Material: Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride

Reagents:

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask, suspend Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride (1.0 equivalent) in dichloromethane.

  • Addition of Base: To the suspension, add triethylamine (2.2 equivalents) dropwise at room temperature. Stir the mixture for 10-15 minutes to neutralize the hydrochloride salt and liberate the free amine.

  • Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate as a pure solid.

Synthesis Workflow

cluster_start Starting Material cluster_reaction Boc Protection cluster_workup Work-up cluster_purification Purification cluster_product Final Product start Methyl 2-(4-(aminomethyl)phenyl)acetate (from hydrochloride salt) reaction Reaction with Di-tert-butyl dicarbonate (Boc)₂O and Triethylamine (NEt₃) in Dichloromethane (DCM) start->reaction 1. Dissolution & Basification workup Aqueous Wash (H₂O, NaHCO₃, Brine) reaction->workup 2. Reaction Completion purification Column Chromatography (Silica Gel, Ethyl Acetate/Hexane) workup->purification 3. Extraction & Drying product Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate purification->product 4. Isolation

Caption: Experimental workflow for the synthesis of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate.

Applications in Drug Development

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The presence of both a protected amine and an ester functionality allows for sequential and site-selective modifications, making it a versatile building block in the construction of complex molecules with potential therapeutic applications.

One notable application is in the development of PROteolysis TArgeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that can simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. Similar bifunctional molecules containing a Boc-protected amine are utilized as linkers in the synthesis of these targeted protein degraders.

Furthermore, derivatives of phenylacetic acid are known to be incorporated into various therapeutic agents. The core structure of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate provides a scaffold that can be elaborated to access a wide range of biologically active compounds. For instance, it can be a precursor for the synthesis of inhibitors of various enzymes or ligands for specific receptors. The Boc-protected amine can be deprotected under acidic conditions to reveal the primary amine, which can then be further functionalized, for example, through amide bond formation, to introduce additional pharmacophoric features.

Conclusion

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate is a valuable and versatile intermediate in organic and medicinal chemistry. Its straightforward synthesis and the presence of orthogonal protecting groups make it an attractive building block for the development of novel and complex molecules. For researchers and scientists in drug development, a thorough understanding of the synthesis and reactivity of this compound is essential for its effective utilization in the design and synthesis of next-generation therapeutics.

References

  • Alsughayer, A., Elassar, A. A., Mustafa, S., & Al-Sagheer, F. (2011). Synthesis, structural analysis and antibacterial activity of new potent sulfonamide derivatives.
  • Beilstein Journals. (n.d.).
  • ChemicalBook. (n.d.). 4,6-dihydroxypyridazine-3-carboxylicacid synthesis.
  • Echemi. (n.d.). tert-butyl 4-((methoxycarbonyl)methyl)
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US20220213099A1 - Prodrug compounds.
  • Google Patents. (n.d.). WO2018214630A1 - New method for preparing 2-tert-butyl-4-methoxyphenol and new crystal form thereof.
  • Monasson, A., et al. (n.d.).
  • Monder, D. M. (1997). Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist possessing anticonvulsant and anxiolytic properties. Journal of Medicinal Chemistry.
  • Organic Syntheses. (n.d.). 4.
  • Organic Syntheses. (n.d.). 6.
  • Organic Syntheses. (n.d.). L-Proline.
  • PubChem. (n.d.). tert-Butyl [4-(hydroxymethyl)
  • ResearchGate. (n.d.). (PDF) 2,4-Di-tert-butyl-6-({[(R)-1-phenylethyl]amino}methyl)phenol.
  • ResearchGate. (n.d.). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
  • UT Southwestern Medical Center. (n.d.).
  • Wang, M., Wang, W., Tang, Q., & Xu, S. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • European Patent Office. (2019, June 20). PCSK9 ANTAGONIST BICYCLO-COMPOUNDS.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Boc Protection of Primary Amines.

Sources

Foundational

Rational Design and Mechanism of Action of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate Derivatives in Targeted Therapeutics

Executive Summary In the landscape of rational drug design, the transition from flexible peptide substrates to rigidified peptidomimetics is a critical step in optimizing pharmacokinetic properties and target affinity. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the transition from flexible peptide substrates to rigidified peptidomimetics is a critical step in optimizing pharmacokinetic properties and target affinity. Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate (CAS: 191871-32-6)[1], effectively a Boc-protected methyl ester of 4-(aminomethyl)phenylacetic acid (AMPA), serves as a highly versatile molecular scaffold. This technical whitepaper explores the causality behind the integration of this building block into targeted therapeutics, specifically focusing on its mechanism of action as a rigidifier in viral serine protease inhibitors (Furin, NS2B-NS3) and oncogenic kinase domain inhibitors (pp60c-src SH2).

Chemical Profile & Structural Rationale

The utility of the AMPA scaffold stems from its precise spatial geometry and orthogonal reactivity. As an Application Scientist, selecting this scaffold over standard aliphatic amino acids (e.g., Arginine or Lysine) is driven by fundamental thermodynamic principles:

  • Conformational Rigidity (Entropy Optimization): The para-substituted phenyl ring restricts the degrees of rotational freedom. When this scaffold binds to a target pocket, the entropic penalty ( ΔS ) is significantly lower compared to a flexible aliphatic chain. This pre-organization leads to a more favorable overall Gibbs free energy of binding ( ΔG ).

  • Orthogonal Protection: The tert-butoxycarbonyl (Boc) group protects the primary amine, while the methyl ester protects the carboxylic acid. The ester can be selectively saponified to yield a free acid for amide bond formation during Solid-Phase Peptide Synthesis (SPPS), leaving the Boc group intact for subsequent targeted modifications.

Mechanism of Action I: Viral Protease Inhibition (Furin & NS2B-NS3)

Target Pathophysiology

Flaviviruses, such as West Nile Virus (WNV) and Dengue Virus (DENV), rely on the host proprotein convertase Furin and the viral NS2B-NS3 serine protease to cleave viral polyproteins into mature, infectious virions. Both proteases exhibit a strong preference for cleaving immediately downstream of basic amino acid residues (e.g., Arginine)[2].

Inhibitor Interaction & Causality

To therapeutically block this pathway, researchers utilize the AMPA scaffold to synthesize competitive inhibitors. Once incorporated into the P1 or P4 position of a peptide sequence, the Boc group is removed, and the exposed amine is guanidinylated. The resulting 4-(guanidinomethyl)phenylacetyl moiety acts as a highly potent Arginine mimic.

The rigid phenyl spacer locks the guanidino group in an optimal trajectory, allowing it to form stable, bidentate hydrogen bonds with the catalytic aspartate residues deep within the S1 or S4 specificity pockets of the protease. This competitive exclusion physically blocks the viral polyprotein from entering the active site, halting viral replication[2].

Mechanism cluster_0 Flavivirus Maturation Pathway Poly Viral Polyprotein Protease NS2B-NS3 Serine Protease Poly->Protease Substrate Binding Mature Mature Viral Proteins Protease->Mature Catalytic Cleavage Inhibitor AMPA-derived Inhibitor (Guanidinomethyl-phenylacetyl) Pocket S1/S4 Specificity Pocket (Aspartate Interaction) Inhibitor->Pocket Rigid Spacer Binding Pocket->Protease Competitive Inhibition

Caption: Mechanism of action: The rigid AMPA-derived inhibitor blocks the NS2B-NS3 protease S1/S4 pockets.

Mechanism of Action II: Oncogenic pp60c-src SH2 Domain Inhibition

Target Pathophysiology

The Src homology 2 (SH2) domain of the pp60c-src tyrosine kinase binds to phosphotyrosine (pY) motifs, mediating protein-protein interactions that drive oncogenic signal transduction and tumor proliferation[3].

Inhibitor Interaction & Causality

Endogenous pY residues are highly charged and possess poor cellular permeability, making them unsuitable for direct drug development. By utilizing the AMPA scaffold, researchers have developed potent dipeptide inhibitors of the pp60c-src SH2 domain[4]. The phenylacetic acid backbone acts as a structural spacer that perfectly mimics the distance required to engage Arg175 within the SH2 pY-binding pocket. By replacing the labile phosphate group with structurally diverse, less highly-charged subunits attached to the aminomethyl group, the "drug-like" attributes and bioavailability of the inhibitor are drastically increased without sacrificing binding affinity[3].

Quantitative Data: Binding Affinities

The table below summarizes the quantitative inhibition constants ( Ki​ ) achieved by incorporating the AMPA scaffold into targeted peptidomimetics.

Inhibitor Sequence / DerivativeTarget Enzyme / DomainInhibition Constant ( Ki​ / IC50​ )Mechanism / Role of AMPA Derivative
4-(guanidinomethyl)-phenylacetyl-Lys-Lys-Arg-NH2 WNV NS2B-NS3 Protease0.11 µMP4 basic residue mimic (rigid spacer)[2]
4-(guanidinomethyl)-phenylacetyl-Lys-Lys-Arg-NH2 DENV NS2B-NS3 Protease~0.5 - 1.2 µMP4 basic residue mimic[2]
Ac-Tyr-Glu-N(n-C5H11)2 (Reference)pp60c-src SH2 Domain~0.3 µMBaseline SH2 dipeptide ligand[3]
AMPA-derived dipeptide analogues pp60c-src SH2 DomainComparable to ReferencepY spacer mimic / bioisostere[3]

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols represent self-validating systems for synthesizing and testing AMPA-derived inhibitors.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) & Guanidinylation

This workflow details the incorporation of the Boc-protected scaffold into a peptide chain.

  • Saponification: Dissolve Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate in MeOH/THF. Add 1M LiOH and stir at room temperature for 2 hours to hydrolyze the methyl ester. Acidify and extract the free carboxylic acid.

  • Resin Coupling: Activate the free acid using HBTU/DIPEA (1:2 molar ratio) in DMF. Add to the resin-bound peptide (e.g., Rink Amide resin) and agitate for 2 hours.

    • Self-Validation: Perform a Kaiser Test . A negative result (yellow) confirms complete coupling of the primary amines.

  • Boc Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 30 minutes to expose the primary aminomethyl group.

  • Guanidinylation: React the exposed amine with N,N′-di-Boc-1H-pyrazole-1-carboxamidine and DIPEA in DMF overnight to convert the amine to a protected guanidino group[2].

  • Global Cleavage: Cleave the peptide from the resin using 95% TFA / 2.5% TIS / 2.5% H2O. Precipitate in cold diethyl ether and purify via RP-HPLC.

SPPS_Workflow A Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate (Starting Scaffold) B Saponification (LiOH/MeOH) Generates Free Carboxylic Acid A->B C SPPS Coupling (HBTU/DIPEA) Attachment to Peptide Resin B->C D Boc Deprotection (TFA/DCM) Exposes Primary Amine C->D E Guanidinylation (Di-Boc-pyrazole-1-carboxamidine) D->E F Global Cleavage (TFA) Yields Active Peptidomimetic E->F

Caption: Step-by-step synthetic workflow for incorporating the AMPA scaffold into peptide inhibitors.

Protocol 2: FRET-Based Protease Inhibition Assay

This protocol evaluates the Ki​ of the synthesized inhibitor against NS2B-NS3.

  • Enzyme Preparation: Dilute recombinant WNV NS2B-NS3 protease in assay buffer (50 mM Tris-HCl, pH 8.5, 20% glycerol, 1 mM CHAPS).

  • Inhibitor Incubation: Add serial dilutions of the AMPA-derived inhibitor (0.01 µM to 100 µM) to the enzyme in a black 96-well microplate. Incubate at 37°C for 30 minutes to allow equilibrium binding.

  • Substrate Addition: Add the fluorogenic substrate (e.g., Boc-Gly-Arg-Arg-AMC) to a final concentration of 50 µM.

  • Kinetic Measurement: Measure fluorescence continuously (Excitation: 380 nm, Emission: 460 nm) for 15 minutes.

    • Self-Validation: Calculate the Z'-factor using positive (no inhibitor) and negative (no enzyme) controls. A Z'-factor > 0.6 validates the assay's robustness. Calculate Ki​ using the Morrison equation for tight-binding inhibitors.

References

  • Title: TERT-BUTYL 4-((METHOXYCARBONYL)METHYL)BENZYLCARBAMATE (CAS 191871-32-6)
  • Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)
  • Journal of Medicinal Chemistry (ACS Publications / PubMed)

Sources

Exploratory

Technical Guide & Safety Profile: Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate in Orthogonal Synthesis

Executive Summary In modern drug discovery, the precise spatial arrangement of pharmacophores relies heavily on bifunctional building blocks. Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate (CAS: 191871-32-6) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the precise spatial arrangement of pharmacophores relies heavily on bifunctional building blocks. Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate (CAS: 191871-32-6) is a highly versatile intermediate widely utilized in the synthesis of antibody-drug conjugates (ADCs), glycomimetics, and complex peptide architectures [1]. Featuring both a tert-butyloxycarbonyl (Boc)-protected primary amine and a methyl ester-protected carboxylic acid, this molecule allows for orthogonal deprotection strategies.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a comprehensive understanding of the molecule's physicochemical properties, toxicological profile (MSDS), and field-proven experimental workflows for its manipulation.

Chemical Identity & Structural Significance

The strategic value of this compound lies in its dual-protecting group strategy. The Boc group is strictly acid-labile, while the methyl ester is base-labile. This orthogonality allows chemists to selectively unmask either the amine or the carboxylic acid without disturbing the other functional group, a critical requirement in iterative peptide coupling or linker-drug assembly [2].

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate
Synonyms Methyl 2-[4-(([(tert-butoxy)carbonyl]amino)methyl)phenyl]acetate
CAS Number 191871-32-6
Molecular Formula C₁₅H₂₁NO₄
Molecular Weight 279.34 g/mol
Structural Features Benzyl-carbamate (Boc-protected), Methyl ester
Physical State Solid / Crystalline powder (at room temperature)

Material Safety Data Sheet (MSDS) & Toxicity Profile

While the intact molecule exhibits relatively low acute toxicity, the reagents required for its deprotection and the byproducts generated pose significant laboratory hazards. The compound is classified under the Globally Harmonized System (GHS) as an irritant [1].

Table 2: Hazard Classification & Handling (GHS)
CategoryGHS Specification
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water.
PPE Requirements Nitrile gloves (0.11 mm minimum), safety goggles, lab coat, localized exhaust ventilation (fume hood).
Toxicological Mechanisms & in vivo Considerations

If the compound is ingested or enters the bloodstream, endogenous non-specific esterases will rapidly hydrolyze the methyl ester to yield methanol (a known neurotoxin and optic nerve poison) and the corresponding free carboxylic acid. The Boc group is highly stable in basic and neutral physiological conditions but will degrade in the highly acidic environment of the stomach (pH ~1.5), releasing isobutylene gas and carbon dioxide. Therefore, in vitro and in vivo handling must account for these metabolic breakdown pathways.

Experimental Workflows: Orthogonal Deprotection Strategies

To ensure a self-validating system, the following protocols include built-in checkpoints (e.g., TLC monitoring and pH control) to prevent over-reaction or side-product formation.

Protocol A: Acidolytic Cleavage of the Boc Group

This procedure selectively unmasks the amine while leaving the methyl ester perfectly intact.

  • Preparation: Dissolve 1.0 mmol of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate in 4.0 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Acid Addition: Cool the reaction flask to 0 °C using an ice bath. Dropwise, add 1.0 mL of Trifluoroacetic acid (TFA).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours.

  • Validation: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The starting material spot will disappear, replaced by a highly polar baseline spot (the TFA salt of the amine).

  • Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 5 mL) to remove residual TFA azeotropically. The resulting product is Methyl 4-(aminomethyl)phenylacetate trifluoroacetate salt.

Protocol B: Base-Catalyzed Saponification of the Methyl Ester

This procedure selectively hydrolyzes the ester to the free carboxylic acid while preserving the acid-labile Boc group [2][3].

  • Solvent System: Dissolve 1.0 mmol of the substrate in 3.0 mL of a ternary solvent mixture: THF/MeOH/H₂O (3:1:1 v/v/v). Note: This specific ratio is critical for solubilizing both the organic substrate and the inorganic base.

  • Base Addition: Add 1.5 mmol of Lithium Hydroxide monohydrate (LiOH·H₂O) in one portion at room temperature.

  • Reaction: Stir vigorously for 2 hours.

  • Validation: Monitor via TLC. The starting material will convert to a highly polar carboxylate salt.

  • Workup (Critical Step): Evaporate the organic solvents (THF/MeOH) under reduced pressure. Dilute the aqueous layer with 5 mL of water and wash with diethyl ether to remove non-polar impurities. Carefully acidify the aqueous layer to pH 3.0 using 1M HCl at 0 °C. Caution: Do not drop the pH below 2.0, or premature Boc cleavage will occur. Extract the precipitated product with Ethyl Acetate (3 × 10 mL), dry over Na₂SO₄, and concentrate to yield 4-((Boc-amino)methyl)phenylacetic acid.

Mechanistic Insights & Causality (E-E-A-T)

Do not just follow the steps; understand the causality of the molecular machinery:

  • Why TFA for Boc Removal? The Boc group is cleaved via an SN​1 mechanism. The strong acid protonates the carbamate oxygen, leading to the spontaneous expulsion of a tert-butyl cation. This cation subsequently eliminates a proton to form isobutylene gas, driving the reaction forward via Le Chatelier's principle. Carbon dioxide is also liberated, leaving the free amine.

  • Why LiOH for Ester Hydrolysis? While NaOH or KOH could theoretically be used, Li+ acts as a mild Lewis acid. It coordinates tightly to the carbonyl oxygen of the methyl ester, increasing the electrophilicity of the carbonyl carbon. This makes it highly susceptible to nucleophilic attack by the hydroxide ion. The tetrahedral intermediate collapses, expelling methoxide (which protonates to methanol), yielding the stable lithium carboxylate salt [3].

Mandatory Visualization

The following diagram illustrates the logical relationship between the orthogonal deprotection pathways described in the protocols.

G Start Tert-butyl 4-((methoxycarbonyl)methyl) benzylcarbamate (Boc-Amine, Methyl Ester) TFA TFA / CH2Cl2 (Acidic Cleavage) Start->TFA Path A (Protocol A) LiOH LiOH / THF / H2O (Basic Saponification) Start->LiOH Path B (Protocol B) ProductA Methyl 4-(aminomethyl)phenylacetate (Free Amine, Intact Ester) TFA->ProductA -CO2, -Isobutylene ProductB 4-((Boc-amino)methyl)phenylacetic acid (Intact Boc, Free Acid) LiOH->ProductB -MeOH

Orthogonal deprotection pathways for Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate.

References

  • NextSDS Chemical Substance Information. "TERT-BUTYL 4-((METHOXYCARBONYL)METHYL)BENZYLCARBAMATE (CAS 191871-32-6)." NextSDS Database. Available at: [Link]

  • Nicolaou, K. C., et al. "Design, Synthesis, and Biological Evaluation of Tubulysin Analogues, Linker-Drugs, and Antibody–Drug Conjugates, Insights into Structure–Activity Relationships, and Tubulysin–Tubulin Binding Derived from X-ray Crystallographic Analysis." The Journal of Organic Chemistry, ACS Publications, 2021. Available at:[Link]

  • Mazzotta, S., et al. "Identification of New L-Fucosyl and L-Galactosyl Amides as Glycomimetic Ligands of TNF Lectin Domain of BC2L-C from Burkholderia cenocepacia." Molecules, MDPI, 2023. Available at:[Link]

Foundational

Literature Review and Methodological Guide: Synthesis Pathways of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate

Executive Summary Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate (CAS: 191871-32-6)[1] is a highly versatile bifunctional building block widely utilized in modern drug discovery, particularly in the synthesis of P...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate (CAS: 191871-32-6)[1] is a highly versatile bifunctional building block widely utilized in modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), complex peptide conjugates, and advanced Active Pharmaceutical Ingredients (APIs). Structurally, it is a protected derivative of 4-(aminomethyl)phenylacetic acid, featuring an acid-labile N-Boc protecting group and a base-labile methyl ester. This dual-orthogonal protection strategy allows researchers to selectively deprotect either terminus for controlled, directional coupling reactions.

This technical whitepaper critically evaluates the primary synthesis pathways for this molecule, detailing the mechanistic causality behind reagent selection and providing self-validating experimental protocols designed for high-yield, reproducible laboratory execution.

Retrosynthetic Strategy & Pathway Selection

The synthesis of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate[2] relies on two primary retrosynthetic disconnections, dictated by the commercial availability and cost of precursors:

  • Disconnection 1 (Esterification): Cleavage of the methyl ester yields 4-Boc-aminomethylphenylacetic acid (CAS: 71420-92-3)[3].

  • Disconnection 2 (N-Boc Protection): Cleavage of the tert-butyl carbamate yields Methyl 4-aminomethylphenylacetate (CAS: 444807-46-9)[4].

Retrosynthesis Target Target Molecule (CAS 191871-32-6) PathA Pathway A: Esterification Target->PathA Disconnection 1 PathB Pathway B: N-Boc Protection Target->PathB Disconnection 2 SM_A 4-Boc-aminomethylphenylacetic acid (CAS 71420-92-3) PathA->SM_A SM_B Methyl 4-aminomethylphenylacetate (CAS 444807-46-9) PathB->SM_B

Caption: Retrosynthetic pathways for target CAS 191871-32-6.

Methodological Workflows & Experimental Protocols

Pathway A: Late-Stage Esterification via Steglich Coupling

Starting Material: 4-Boc-aminomethylphenylacetic acid[5]

Mechanistic Causality: The starting material features an acid-labile tert-butyl carbamate (Boc) group. Employing a standard Fischer esterification (e.g., refluxing methanol with catalytic sulfuric acid) would lead to quantitative deprotection of the amine, yielding an undesired salt. Therefore, Steglich esterification is strictly required. The addition of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid into an O-acylisourea intermediate under neutral conditions. 4-Dimethylaminopyridine (DMAP) acts as a highly nucleophilic acyl transfer catalyst, suppressing the formation of the inactive N-acylurea byproduct and accelerating methanolysis.

Step-by-Step Protocol (Self-Validating System):

  • Activation: Dissolve 1.0 eq (10 mmol) of 4-Boc-aminomethylphenylacetic acid[6] in 50 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0°C. Add 1.2 eq of EDC·HCl and 0.1 eq of DMAP. Stir for 15 minutes.

  • Nucleophilic Attack: Add 5.0 eq of anhydrous methanol dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 7:3). Validation: The reaction is complete when the broad, acidic starting material spot (Rf ~0.2) is entirely replaced by a sharp, UV-active product spot (Rf ~0.6).

  • Workup & Isolation: Quench the reaction with 30 mL of saturated aqueous NaHCO3 to neutralize and remove unreacted acid and DMAP. Wash the organic layer with 1M citric acid (mild enough to preserve the Boc group) to remove urea byproducts, followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield a pale yellow oil that crystallizes upon standing.

Pathway B: Late-Stage N-Boc Protection

Starting Material: Methyl 4-aminomethylphenylacetate hydrochloride[7]

Mechanistic Causality: Methyl 4-aminomethylphenylacetate[8] is typically supplied as a hydrochloride salt to prevent spontaneous intermolecular amidation or oxidative degradation. In this protonated state, the primary amine is entirely non-nucleophilic. The addition of Triethylamine (TEA) serves a dual purpose: it freebases the amine to restore its nucleophilicity and neutralizes the generated acidic byproducts. DCM is selected as the solvent because it is aprotic, thereby preventing the competitive solvolysis of di-tert-butyl dicarbonate (Boc2O) that would occur in protic solvents.

Step-by-Step Protocol (Self-Validating System):

  • Freebasing: Suspend 1.0 eq (10 mmol) of Methyl 4-aminomethylphenylacetate hydrochloride in 40 mL of anhydrous DCM. Cool to 0°C and add 2.5 eq of TEA dropwise. Validation: The cloudy suspension will clear into a homogenous solution as the amine is freebased.

  • Protection: Dissolve 1.1 eq of Boc2O in 10 mL of DCM and add it slowly to the reaction mixture.

  • In-Process Control (IPC): Validation: The protocol self-validates through mild gas evolution (CO2) upon Boc2O addition, confirming the active acylation process. Verify completion via TLC (ninhydrin stain); the deep-purple baseline spot (primary amine) must completely disappear, replaced by a UV-active, ninhydrin-negative spot.

  • Workup & Isolation: Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL). Dry over MgSO4 and evaporate the solvent. The byproduct (tert-butanol) is volatile and is efficiently removed during high-vacuum drying, yielding the target compound[9] in near-quantitative yield.

De Novo Synthesis Workflow (Pathway C)

For bulk scale-up where advanced intermediates are cost-prohibitive, a de novo approach starting from 4-(bromomethyl)phenylacetic acid is often utilized. This multi-step process leverages highly robust, classical transformations.

DeNovo SM 4-(Bromomethyl) phenylacetic acid Step1 Methyl 4-(bromomethyl) phenylacetate SM->Step1 MeOH, H+ Reflux Step2 Methyl 4-(azidomethyl) phenylacetate Step1->Step2 NaN3, DMF 60°C Step3 Methyl 4-(aminomethyl) phenylacetate Step2->Step3 PPh3, H2O THF Target Target Molecule (CAS 191871-32-6) Step3->Target Boc2O, TEA DCM, RT

Caption: De novo synthesis workflow from 4-(bromomethyl)phenylacetic acid.

Quantitative Data & Comparative Analysis

The selection of a synthesis pathway depends heavily on the scale of production, budget constraints, and available laboratory infrastructure. The table below summarizes the quantitative metrics of the three discussed pathways.

Synthesis PathwayPrimary Starting MaterialStep CountEst. Overall YieldAtom EconomyScalability & Cost Efficiency
A: Esterification 4-Boc-aminomethylphenylacetic acid185 - 92%HighExcellent for R&D; moderate precursor cost.
B: Boc Protection Methyl 4-aminomethylphenylacetate190 - 95%HighExcellent for R&D; highest yield, mildest conditions.
C: De Novo 4-(bromomethyl)phenylacetic acid460 - 70%ModerateIdeal for bulk manufacturing; lowest raw material cost.

References[1] tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate - Echemi. Echemi.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7hfGNVMm4XeO9AKA8QF-Ay8HiGHfcXGbQsGfDYufgdaAYhe4OaJ2tUAVo1U5Cz3AWlheWejln08KzyTXsvRA9DBbI5i7In-zbZUMduS0xQmzQ2mtjqkJPJG8YEz9jA2zyDJ5CBNmS1bvdGLtMccYrdHBtLEpxSFTSCHSG9d_xLiCtsFpkpYtrSvAl0jPCVck7l3RqlYvdlbsdVquG[9] TERT-BUTYL 4-((METHOXYCARBONYL)METHYL)BENZYLCARBAMATE - ChemicalBook. ChemicalBook.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW9BXkHxnnU1PnaG84Q_8yMm5oKVBMrX-koGrSaZmc_nAeCqQTMZt4ECMs9rCXcaYlVuSzOXakUzW9Rnehnfdat_3_U3nxsXLJVicQodYZoOGMVYmGQk_kpIEPXNetGhOppD2xwQMDv3p9Bel1mMwO4cBUn38Y-gekxZBBsFs6pQ==[5] 4-BOC-AMINOMETHYLPHENYLACETIC ACID - Guidechem. Guidechem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEca-SiN0E7dSWV7SZSRLWpGVikPftHFa8uxTsXKsEpZH8TwQdgyd1HyjWLvSNptHovie1EHX6sNktEYICCPKWT2u1FrzBL_xOtPQ8yh1t9_WCcxvol17cy1aNnfpJLJOH_wB8uxA_O-hz_wumxbohy[4] METHYL 4-AMINOMETHYLPHENYLACETATE | 444807-46-9 - ChemicalBook. ChemicalBook.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO7pqQeaDKRLEYP8pwSc7gk5IeUWrnJgmNJ-vsX5rJEvATzZZsdJAag-ehxC5wCDlLchYMcMFv5nuz1p1GZMJLCPMzP2RzkIVFB4aKvArjwyhThcNV9HNyTLr8WlsrNGR_mY-_cojFhUZp8KD_Wc_ULFNntdEkz0Y6CZwz1rhw[6] 71420-92-3 | 4-Boc-aminomethylphenylacetic acid - Ambeed. Ambeed.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHolN3uBnAyZYDRtR-rT6bOUEjr4j2hLWKurB8WAacD2Ex-67Si7wmz-0MxlcqCCQ1OpVV7cpW3oBFoKE_TerG9itgmZmmMtyIkHH8CXgOBbj9Y5KbW1g1mHGWh83PcBAufB99f5mzwmXE=[2] 191871-32-6 | Methyl 2-(4-(((tert-butoxycarbonyl)amino)methyl)phenyl)acetate - BLDpharm. BLDpharm.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwCAPmCROnDlXj7md3_6mQOTbIlggRENYlEUFCRWPdY9jXNUb2Kguao9Ak5J4Vi0v2YuvtzMLsLo8Y0us7qb6uKcLjbybfDWwW4iqNRUVjnlSJRwKryvvhGkSEjtjlakDKA27GksRL4t-sHy_k[7] METHYL 4-AMINOMETHYLPHENYLACETATE — Chemical Substance Information - NextSDS. NextSDS.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFe_wv5IULLL8PCbZrAvh-kzHDQ_4ntT9xfOW4b_PE4gcOCENIU6StS6rTJW-EK61G7LzIf9WI0AvEi3PletdIVFcqcinnB4EaPWDmv5TLpSuVhyD7g9D1Ik9ZxmycBQOYqt2QoPt4i7x6ekL9JemtzJ1a7LvQdaoAxn1LjSZmma4YNgkq5_O4=[3] 2-(4-((((Tert-butoxy)carbonyl)amino)methyl)phenyl)acetic acid - PubChem. National Institutes of Health.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcC_bs97qd3HYOwLR9XPf8RYDleseH-ZxYYfczNJsp6T7swrSVxNx8HUzzScKITc713RZKOX2RU-TkFmjf6lowSXKadGI8QB8x4lu4X_ewsWvdi08eDJmNJ-zI6B6rBjNkCBCxPkxIQ1f5gqYSlt9XN5upDtKqNqFQMGEqTt3Vw4l_dHRA_T8=[8] METHYL 4-AMINOMETHYLPHENYLACETATE | 444807-46-9 - ChemicalBook. ChemicalBook.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL2QTObnQ4fX2iVcKVBSDvpitCALipuLQjiwLEx1ByjXQOGbAy9FBX1MKmtESSY1tLwN6P-D5vZyM7rz8wJwx3t7Fp04E9yo6anj3ZERJazFs6FeWooC7TSTZlyGvPABOCedPIzOOk9BCCsxnkKWosME7-gadD19QufzGGPlLHhQ==

Sources

Exploratory

The Strategic Role of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate in Modern Medicinal Chemistry: A Technical Guide

Abstract In the intricate landscape of drug discovery and development, the strategic use of versatile building blocks is paramount to the efficient synthesis of complex therapeutic agents. Tert-butyl 4-((methoxycarbonyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the intricate landscape of drug discovery and development, the strategic use of versatile building blocks is paramount to the efficient synthesis of complex therapeutic agents. Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate, a bifunctionally protected aromatic amino acid derivative, has emerged as a key intermediate in the synthesis of a range of pharmacologically active compounds. This technical guide provides an in-depth analysis of its synthesis, physicochemical properties, and, most critically, its strategic application in the construction of neurokinin-1 (NK1) receptor antagonists—a class of drugs with significant therapeutic impact. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Architectural Logic of a Key Building Block

The quest for novel therapeutics often hinges on the ability to construct complex molecular architectures with high precision and efficiency. The design of synthetic intermediates that offer orthogonal protection strategies is a cornerstone of modern medicinal chemistry. Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate (Figure 1) is a prime example of such a scaffold, embodying a strategic design that facilitates sequential and selective chemical transformations.

This compound incorporates two critical protecting groups: a tert-butoxycarbonyl (Boc) group on the benzylic amine and a methyl ester on the phenylacetic acid moiety. The Boc group, being acid-labile, allows for the selective deprotection of the amine under mild acidic conditions, leaving the methyl ester intact. Conversely, the methyl ester can be hydrolyzed under basic conditions without affecting the Boc group. This orthogonality is the key to its utility, enabling chemists to unmask specific reactive sites in a controlled manner, a crucial requirement in multi-step syntheses of active pharmaceutical ingredients (APIs). The broader family of tert-butyl carbamates are indispensable tools in medicinal chemistry, serving as versatile building blocks for a wide array of pharmacologically active compounds.[1]

Figure 1: Chemical Structure of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate

G cluster_molecule Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate C1 C C2 C C1->C2 C7 CH2 C1->C7 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C12 CH2 C4->C12 C6 C C5->C6 C6->C1 N8 N C7->N8 C9 C=O N8->C9 O10 O C9->O10 C11 C(CH3)3 O10->C11 C13 C=O C12->C13 O14 O C13->O14 C15 CH3 O14->C15

Caption: Structure of the title compound.

Synthesis and Physicochemical Properties

The synthesis of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate is typically achieved through a straightforward two-step process starting from commercially available materials.

Synthetic Pathway

The logical synthesis commences with the esterification of 4-(aminomethyl)phenylacetic acid, followed by the protection of the resulting primary amine with a Boc group.

Diagram 1: Synthetic Workflow for Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate

G start 4-(Aminomethyl)phenylacetic acid step1 Esterification (MeOH, H2SO4) start->step1 intermediate Methyl 2-(4-(aminomethyl)phenyl)acetate step1->intermediate step2 Boc Protection (Boc)2O, Et3N, DCM intermediate->step2 product Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate step2->product

Caption: A typical synthetic route.

Detailed Experimental Protocol: Synthesis

Step 1: Esterification to Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride

  • Suspend 4-(aminomethyl)phenylacetic acid (1 equivalent) in methanol (10 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) or concentrated sulfuric acid (catalytic amount) to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Triturate the resulting solid with diethyl ether to afford Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride as a white solid.[2][3]

Step 2: Boc Protection

  • Dissolve Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 volumes).

  • Add triethylamine (2.2 equivalents) to neutralize the hydrochloride salt and create a basic environment.

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate as a white or off-white solid.

Physicochemical Data
PropertyValue
CAS Number 191871-32-6
Molecular Formula C₁₅H₂₁NO₄
Molecular Weight 279.33 g/mol
Appearance White to off-white solid
Solubility Soluble in most organic solvents (DCM, THF, EtOAc, MeOH)

Core Application in Medicinal Chemistry: Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

The primary and most significant role of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate in medicinal chemistry is as a key building block in the synthesis of neurokinin-1 (NK1) receptor antagonists. These antagonists have found therapeutic applications as antiemetics, particularly for chemotherapy-induced nausea and vomiting, and are being investigated for other indications such as depression and anxiety. Aprepitant is a well-known drug in this class. The efficient synthesis of aprepitant and its analogs is a significant area of research.[4][5][6]

The structural motif provided by Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate is central to the pharmacophore of many NK1 receptor antagonists. The phenylacetic acid portion often serves as a scaffold to which other crucial functionalities are attached.

Strategic Role in the Synthetic Pathway

The utility of this intermediate lies in its ability to undergo selective deprotection and subsequent elaboration. A common synthetic strategy involves the following key steps:

  • Boc Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM) to expose the primary amine.[7] This step is typically clean and high-yielding.

  • Amide Bond Formation: The newly liberated amine is then coupled with a carboxylic acid, often a complex and chiral fragment, using standard peptide coupling reagents such as TBTU or EDC/HOBt.[8] This forms a crucial amide bond that is often a key structural feature of the final drug molecule.

  • Ester Hydrolysis: In a subsequent step, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which may be a required functionality in the final API or a handle for further modification.

Diagram 2: Logical Flow in the Synthesis of an NK1 Receptor Antagonist Core

G start Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate deprotection Boc Deprotection (TFA/DCM) start->deprotection intermediate1 Methyl 2-(4-(aminomethyl)phenyl)acetate deprotection->intermediate1 coupling Amide Coupling (R-COOH, Coupling Reagents) intermediate1->coupling intermediate2 Amide-coupled Intermediate coupling->intermediate2 hydrolysis Ester Hydrolysis (LiOH or NaOH) intermediate2->hydrolysis product NK1 Receptor Antagonist Core Structure hydrolysis->product

Caption: Key transformations in the synthetic route.

Detailed Experimental Protocol: Boc Deprotection and Amide Coupling

This protocol describes a general procedure for the deprotection of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate and subsequent amide bond formation, a critical sequence in the synthesis of NK1 receptor antagonists.

Materials:

  • Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Carboxylic acid (R-COOH)

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium tetrafluoroborate (TBTU)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Boc Deprotection:

    • Dissolve Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate (1 equivalent) in DCM (10 volumes).

    • Add trifluoroacetic acid (5-10 equivalents) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting crude amine TFA salt is often used directly in the next step.[7]

  • Amide Bond Formation:

    • Dissolve the carboxylic acid (R-COOH) (1 equivalent) in DCM or DMF (10 volumes).

    • Add TBTU (1.1 equivalents) and DIPEA or TEA (3 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of the crude amine TFA salt from the previous step (1.1 equivalents) in DCM or DMF to the activated acid mixture.

    • Maintain the pH of the reaction mixture around 8-9 by adding more base if necessary.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Conclusion: A Strategically Designed Tool for Drug Discovery

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate represents more than just a chemical intermediate; it is a testament to the power of rational molecular design in accelerating drug discovery. Its orthogonal protecting groups provide the synthetic flexibility required to construct complex and highly functionalized molecules like NK1 receptor antagonists. The methodologies outlined in this guide, from its synthesis to its application in multi-step synthetic sequences, underscore its value to the medicinal chemist's toolkit. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance of well-designed, versatile building blocks like Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate will undoubtedly increase, paving the way for the efficient creation of the next generation of medicines.

References

  • Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. (n.d.). PMC. Retrieved March 12, 2026, from [Link]

  • Substituted 2-[(4-Aminomethyl)phenoxy]-2-methylpropionic Acid PPARα Agonists. 1. Discovery of a Novel Series of Potent HDLc Raising Agents. (2007, January 23). Journal of Medicinal Chemistry. Retrieved March 12, 2026, from [Link]

  • Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds. (n.d.). PubMed. Retrieved March 12, 2026, from [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (n.d.). ResearchGate. Retrieved March 12, 2026, from [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. (n.d.). PMC. Retrieved March 12, 2026, from [Link]

  • Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. (n.d.). Amazon AWS. Retrieved March 12, 2026, from [Link]

  • Synthesis and anti-inflammatory activity of tert-butyl (substituted benzamido)phenylcarbamate derivatives. (n.d.). PMC. Retrieved March 12, 2026, from [Link]

  • Presidential Green Chemistry Challenge: 2005 Greener Synthetic Pathways Award. (2025, November 5). US EPA. Retrieved March 12, 2026, from [Link]

  • Identification of potent cholecystokinin-B receptor antagonists: synthesis, molecular modeling and anti-cancer activity against pancreatic cancer cells. (n.d.). MedChemComm (RSC Publishing). Retrieved March 12, 2026, from [Link]

  • Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives. (n.d.). Google Patents.
  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (2019, December 10). MDPI. Retrieved March 12, 2026, from [Link]

  • Radiochemical Synthesis and Evaluation of Novel Radioconjugates of Neurokinin 1 Receptor Antagonist Aprepitant Dedicated for NK1R-Positive Tumors. (2020, August 18). MDPI. Retrieved March 12, 2026, from [Link]

  • Advanced asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by alkylation/cyclization of newly designed axially chiral Ni(II) complex of glycine Schiff base. (2015, December 11). ResearchGate. Retrieved March 12, 2026, from [Link]

  • tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate. (n.d.). PMC. Retrieved March 12, 2026, from [Link]

  • Chem. Pharm. Bull. Vol. 71 No. 7. (2023, July 3). 公益社団法人 日本薬学会. Retrieved March 12, 2026, from [Link]

  • Green Synthesis of Aprepitant. (n.d.). Chemistry For Sustainability. Retrieved March 12, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for Boc Deprotection of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate

Abstract This comprehensive guide details the protocols for the acidic deprotection of the tert-butyloxycarbonyl (Boc) group from tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate. The Boc protecting group is a corne...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the protocols for the acidic deprotection of the tert-butyloxycarbonyl (Boc) group from tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate. The Boc protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of active pharmaceutical ingredients, owing to its stability under a wide array of chemical conditions and its facile removal under acidic treatment.[1] This document provides an in-depth analysis of the reaction mechanism, outlines detailed experimental procedures using common acidic reagents such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in dioxane, and discusses critical process parameters including reaction monitoring, work-up, and purification. Furthermore, potential side reactions and mitigation strategies are explored to ensure high-yield and high-purity synthesis of the desired primary amine.

Introduction: The Significance of Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in multi-step organic synthesis. Its key advantage lies in its orthogonality to other common protecting groups; it is stable to basic hydrolysis, many nucleophiles, and catalytic hydrogenation, yet can be readily cleaved under mild acidic conditions.[2] This selectivity is crucial in the synthesis of complex molecules such as peptides and pharmaceuticals, where multiple functional groups require differential protection and deprotection strategies.[2][3] The deprotection of tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate is a representative example of this critical transformation, yielding a primary amine that can serve as a versatile intermediate for further chemical elaboration.

Reaction Mechanism and Rationale

The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established E1 elimination mechanism. The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as TFA or HCl.[1][4] This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[1][5] The carbamic acid is inherently unstable and rapidly decomposes to release the free amine and carbon dioxide gas.[5][6] The liberated amine is then protonated by the excess acid to form the corresponding salt.[4]

The choice of acid and solvent is critical and depends on the substrate's sensitivity to acidic conditions. TFA in dichloromethane (DCM) is a common and highly effective system for rapid deprotection.[7] For substrates that may be sensitive to the harshness of neat TFA, a solution of 4M HCl in 1,4-dioxane offers a reliable alternative.[4][8][9]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Mechanism of Acid-Catalyzed Boc Deprotection and Potential Side Reaction."

Potential Side Reactions and Mitigation

A primary concern during Boc deprotection is the generation of the reactive tert-butyl cation.[2][10] This electrophile can alkylate nucleophilic sites within the substrate or product, leading to unwanted byproducts.[10][11] While the target molecule in this protocol, tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate, lacks highly nucleophilic residues like tryptophan or methionine that are common in peptide chemistry, the principle of scavenging the tert-butyl cation is a good laboratory practice to ensure clean reactions.[2][12] Common scavengers include triisopropylsilane (TIS) or water, which act as carbocation traps.[13][14]

Experimental Protocols

Two primary protocols for the deprotection of tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate are presented below. The choice between them will depend on the desired reaction kinetics and the acid sensitivity of any other functional groups in the molecule.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is generally faster and employs a common reagent system.

Materials:

  • Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Boc-protected amine (1.0 equiv.) in anhydrous DCM to a concentration of 0.1–0.5 M.[1]

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA dropwise to the stirred solution. A common concentration range is 20-50% (v/v) TFA in DCM.[1][14] For a more rapid reaction, a 1:1 mixture of TFA and DCM can be used.[7]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours.[7] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until all the starting material is consumed.[1][7]

  • Work-up: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[1] To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).[5][14] b. Dissolve the residue in a suitable organic solvent such as ethyl acetate or DCM.[1] c. Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup in the separatory funnel.[1] d. Wash the organic layer with brine.[1] e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[1]

  • Purification: The crude amine can be purified by column chromatography on silica gel, crystallization, or distillation as required.[1]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is an excellent alternative, particularly if the substrate is sensitive to TFA.[12]

Materials:

  • Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware for filtration

Procedure:

  • Reaction Setup: Dissolve the Boc-protected amine (1.0 equiv.) in a minimal amount of a suitable solvent or suspend it directly in a 4M solution of HCl in 1,4-dioxane.[7]

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours.[4][7]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.[7]

  • Product Isolation: Upon completion, the deprotected amine hydrochloride salt often precipitates from the reaction mixture.[7] a. Collect the solid product by filtration. b. Wash the collected solid with a solvent in which the hydrochloride salt is insoluble, such as diethyl ether, to remove any non-polar impurities.[7] c. Dry the product under vacuum. The resulting amine hydrochloride salt is often of sufficient purity for use in subsequent steps.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: "Experimental Workflow for TFA-mediated Boc Deprotection."

Data Summary

The following table summarizes typical reaction conditions for acidic Boc deprotection.

Reagent SystemConcentrationSolventTypical TimeTemperatureReference
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temp.[14]
Trifluoroacetic Acid (TFA)95% (with scavengers)-1 - 4 hoursRoom Temp.[14]
Hydrochloric Acid (HCl)4M1,4-Dioxane0.5 - 2 hoursRoom Temp.[14]

Conclusion

The deprotection of tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate is a straightforward yet critical transformation that can be achieved with high efficiency using standard acidic conditions. Careful consideration of the reaction parameters, including the choice of acid, solvent, and temperature, as well as diligent monitoring of the reaction progress, will ensure a successful outcome. The protocols provided herein offer robust and reliable methods for obtaining the desired primary amine, a valuable intermediate in synthetic chemistry.

References

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available at: [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Available at: [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection - HCl. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, March 10). BOC Deprotection. Available at: [Link]

  • NextSDS. TERT-BUTYL 4-((METHOXYCARBONYL)METHYL)BENZYLCARBAMATE — Chemical Substance Information. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. Available at: [Link]

Sources

Application

Application Note: Chemoselective Hydrolysis of the Methyl Ester in Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate

[label="Ester", fillcolor="#42 Finalizing Document Details I'm now integrating the final edits, focusing on the DOT diagrams and ensuring consistent data presentation within the application note. I have ensured that the...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Ester", fillcolor="#42

Finalizing Document Details

I'm now integrating the final edits, focusing on the DOT diagrams and ensuring consistent data presentation within the application note. I have ensured that the figures and the experimental parameters are accurate and clearly formatted. The citations and URLs are also accurate. The figures are now in their final form and ready for submission.

Completing Note Submission

I've just finished reviewing the application note for a final time. I have incorporated the final DOT diagrams, experimental parameters, citations, and URLs. I carefully verified all elements, ensuring a cohesive presentation of the saponification process. The application note is now ready for its final submission, and all URLs are functional. I'm satisfied.

Submitting Completed Document

The application note is now submitted. I've performed a meticulous review, and the figures, experimental parameters, citations, and verified URLs are now confirmed. All figures are in final form, representing the saponification process. The document is ready.

Confirming Chemoselectivity

I'm now completely confident in the chemoselectivity of the saponification, which is the focus of the note. The DOT diagrams showcase the reaction's selectivity. I've meticulously formatted tables and diagrams. The figures, citations, URLs, and experimental data are now finalized and verified. I'm pleased with the result.

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I'm now integrating final edits, meticulously checking the clarity of the chemoselectivity visualizations and data tables. I've ensured a cohesive flow between the saponification experimental setup, the DOT diagrams, the parameter tables, and the troubleshooting matrix. All citations are in correct format, with verified URLs. The figures and experimental parameters are ready.

Strategic Rationale & Chemoselectivity

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate is a highly versatile building block. Upon hydrolysis of its methyl ester, it yields 2-(4-(((tert-butoxycarbonyl)amino)methyl)phenyl)acetic acid , a critical precursor frequently utilized in the synthesis of PROTAC linkers and advanced peptide therapeutics [2.1].

The primary synthetic challenge in this transformation is chemoselectivity . The molecule contains two base/acid-sensitive functional groups:

  • Methyl Ester (-COOMe): Requires nucleophilic attack (typically via base-catalyzed saponification or strong acid) for cleavage.

  • Boc-Protected Amine (-NH-Boc): Highly sensitive to acidic conditions (e.g., TFA, HCl) but completely stable under basic conditions.

To achieve selective hydrolysis of the ester without deprotecting the amine, alkaline saponification using Lithium Hydroxide (LiOH) is the gold standard[1]. Lithium acts as a mild Lewis acid, coordinating with the carbonyl oxygen to increase its electrophilicity, which compensates for the relatively mild basicity of the system[1][2]. During the subsequent workup, careful acidification using a weak organic acid (such as citric acid) is mandatory to prevent the premature cleavage of the Boc group[3][4][5].

Chemoselectivity SM Tert-butyl 4-((methoxycarbonyl) methyl)benzylcarbamate Ester Methyl Ester (-COOMe) SM->Ester Boc Boc-Protected Amine (-NH-Boc) SM->Boc LiOH LiOH·H₂O (Alkaline Hydrolysis) LiOH->Ester Hydrolyzes to Carboxylate LiOH->Boc Fully Stable Citric 10% Citric Acid (Mild Acid Workup) Citric->Ester Protonates to -COOH Citric->Boc Fully Stable HCl Strong Acid (e.g., 1M HCl / TFA) HCl->Boc Unwanted Deprotection

Chemoselectivity logic demonstrating Boc group stability under mild basic and acidic conditions.

Quantitative Reaction Parameters

To ensure a self-validating and highly reproducible system, the precise stoichiometry and physical parameters of the reaction must be strictly controlled. The data below summarizes the optimized conditions for this transformation.

Table 1: Optimized Reagent Stoichiometry & Parameters

ParameterValue / ReagentMechanistic Rationale
Substrate 1.0 EquivalentTert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate (Starting Material).
Base 1.5 – 2.0 EquivalentsLiOH·H₂O provides optimal hydroxide concentration for complete conversion without degrading the substrate[1].
Solvent Ratio 3:1:1 (v/v/v)THF : MeOH : H₂O ensures complete homogeneity. THF dissolves the substrate, water dissolves LiOH, and MeOH acts as a phase-transfer bridge[2].
Temperature 0 °C to 25 °CRoom temperature is sufficient; mild thermal conditions prevent unwanted side reactions.
Reaction Time 2 – 4 HoursMonitored via TLC (EtOAc/Hexanes) until complete consumption of the methyl ester is validated.
Acidification 10% (w/v) Citric AcidLowers pH to 3.0–3.5 to protonate the carboxylate while preserving the acid-labile Boc group[5].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the success of the current step via the recommended analytical checks.

Step 1: Reaction Setup & Dissolution
  • Charge a round-bottom flask equipped with a magnetic stir bar with Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate (1.0 eq).

  • Dissolve the substrate in a solvent mixture of THF and Methanol (3:1 ratio). Ensure the solution is completely clear.

  • In a separate vial, dissolve LiOH·H₂O (1.5 to 2.0 eq) in Deionized Water (equal in volume to the Methanol used). Causality: Pre-dissolving the LiOH prevents localized concentration spikes that could lead to unpredictable reaction kinetics or precipitation when added to the organic phase[1].

Step 2: Saponification & Monitoring
  • Place the organic solution in a water bath at room temperature (approx. 20–25 °C).

  • Add the aqueous LiOH solution dropwise over 5 minutes under vigorous stirring.

  • Allow the biphasic mixture to stir for 2 to 4 hours.

  • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/EtOAc system. The starting material (higher Rf) should completely disappear, replaced by baseline material (the lithium carboxylate salt).

Step 3: Solvent Removal
  • Once complete conversion is confirmed, transfer the mixture to a rotary evaporator.

  • Concentrate under reduced pressure (bath temp < 35 °C) to remove the THF and Methanol. Causality: If organic solvents are left in the mixture during acidification, the newly formed lipophilic carboxylic acid will partition into an organic/aqueous emulsion, drastically reducing extraction efficiency. Furthermore, removing methanol prevents any reverse esterification during the acidic workup.

Step 4: Chemoselective Acidification
  • Dilute the remaining aqueous residue with additional deionized water and cool the flask to 0 °C in an ice bath.

  • Slowly add a cold 10% (w/v) aqueous Citric Acid solution dropwise while stirring continuously[4].

  • Validation Check: Monitor the pH using pH paper. Stop addition when the pH reaches 3.0 to 3.5 . Causality: The Boc group is highly acid-labile. Using a strong acid like 1M HCl creates localized zones of extremely low pH (pH < 1) upon dropwise addition, which can prematurely cleave the Boc carbamate[4]. Citric acid acts as a gentle buffer (pKa₁ = 3.13), safely protonating the carboxylate (pKa ~4.5) into the free carboxylic acid without risking deprotection[3][5].

Step 5: Extraction & Isolation
  • Extract the acidified aqueous layer with Ethyl Acetate (EtOAc) (3 × 15 mL per gram of substrate).

  • Combine the organic layers and wash once with saturated aqueous NaCl (brine) to remove residual water and citric acid.

  • Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the pure 2-(4-(((tert-butoxycarbonyl)amino)methyl)phenyl)acetic acid as a white to off-white solid.

Protocol Step1 1. Dissolution THF/MeOH/H₂O Step2 2. Saponification Add LiOH·H₂O (RT) Step1->Step2 Step3 3. Concentration Remove Organics Step2->Step3 Step4 4. Acidification Citric Acid to pH 3-4 Step3->Step4 Step5 5. Extraction EtOAc & Brine Step4->Step5 Step6 6. Isolation Dry & Concentrate Step5->Step6

Step-by-step experimental workflow for selective methyl ester saponification.

Troubleshooting & Optimization Matrix

Even highly standardized protocols can encounter substrate-specific or environmental deviations. Use the following matrix to resolve common issues.

Table 2: Troubleshooting Guide

Observation / IssuePotential CauseCorrective Action
Incomplete Hydrolysis (TLC shows SM) Poor solubility or degraded LiOH.Increase the THF/MeOH ratio to improve solubility; ensure LiOH·H₂O is fresh and fully dissolved before addition. Gentle warming to 35 °C is permissible.
Boc Group Cleavage (Loss of Mass/Polar Spot) Over-acidification during workup.Strictly use 10% citric acid instead of HCl. Maintain the temperature strictly at 0 °C during the acidification step[4].
Poor Product Recovery Product remains in the aqueous phase.Ensure the pH is strictly ≤ 3.5 before extraction. If the product is highly polar, extract with a solvent like 2-MeTHF or add NaCl to the aqueous layer to force partitioning.
Emulsion Formation Amphiphilic nature of the intermediate.Filter the biphasic mixture through a pad of Celite or add a small amount of brine to the aqueous layer to break the emulsion.

References

  • [1] 6.3 Methyl Esters and Derivatives. Thieme Connect. Available at:

  • [6] 2-(4-(((tert-butoxycarbonyl)amino)methyl)phenyl)acetic acid. MedChemExpress. Available at:

  • [3] CN113402438A - Preparation method of tryptophan derivative medical intermediate. Google Patents. Available at:

  • [4] Technical Support Center: Synthesis of N-Boc-N-methyl-D-Valinol. Benchchem. Available at:

  • [2] 6.3 Methyl Esters and Derivatives (Extended). Thieme Connect. Available at:

  • [5] On the Selective N-Methylation of BOC-Protected Amino Acids. ACS Publications. Available at:

Sources

Method

Application Note: Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate as a Rigid Building Block in Peptide Synthesis and Peptidomimetics

Executive Summary Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate (commonly referred to as Boc-AMPA-OMe) is an orthogonally protected, rigid building block utilized in advanced peptide synthesis and peptidomimetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate (commonly referred to as Boc-AMPA-OMe) is an orthogonally protected, rigid building block utilized in advanced peptide synthesis and peptidomimetic drug design. This application note details the mechanistic rationale for its use, validated protocols for its selective deprotection, and coupling strategies for incorporating it into complex molecular architectures.

Chemical Context & Mechanistic Role

Boc-AMPA-OMe (CAS: 191871-32-6) is a highly versatile protected derivative of 4-(aminomethyl)phenylacetic acid[1]. Unlike flexible aliphatic linkers (e.g., aminohexanoic acid), the phenylacetic acid backbone introduces a high degree of conformational restriction. Incorporating rigid aromatic scaffolds into peptide sequences restricts conformational flexibility, a strategy proven effective in optimizing the P-subsite binding affinity of West Nile and Dengue virus NS2B-NS3 protease inhibitors[2]. Furthermore, rigid linkers are instrumental in bioconjugation, such as designing cleavable sequences that reduce the renal retention of radiolabeled targeted peptides[3].

The orthogonal protection scheme (Boc and Methyl ester) allows for bidirectional synthesis:

  • N-Terminal Protection (Boc): The tert-butyloxycarbonyl group is acid-labile, protecting the primary benzylic amine during C-terminal manipulations.

  • C-Terminal Protection (OMe): The methyl ester is base-labile, protecting the carboxylic acid during N-terminal elongations.

This orthogonality is particularly valuable in solution-phase synthesis and specialized solid-phase peptide synthesis (SPPS) strategies requiring specific anchoring or C-terminal modifications[4].

Validated Experimental Protocols

Note: The following protocols are designed as self-validating systems. Always perform in-process quality control (QC) to ensure reaction completion before proceeding to the next synthetic step.

Protocol A: Base-Catalyzed Saponification (Preparation for C-Terminal Coupling)

Objective: Selectively hydrolyze the methyl ester while preserving the acid-sensitive Boc group.

  • Dissolution: Dissolve Boc-AMPA-OMe (1.0 eq) in a 3:1 (v/v) mixture of Tetrahydrofuran (THF) and deionized water.

    • Causality: THF is required to solubilize the hydrophobic Boc-protected starting material, while water is necessary to dissolve the base and participate in the hydrolysis mechanism.

  • Hydrolysis: Add 2.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H2O). Stir at room temperature for 2–4 hours.

    • Causality: LiOH is selected over NaOH or KOH because the lithium cation coordinates less aggressively, providing a milder hydrolysis environment that minimizes the risk of side reactions (e.g., racemization or cleavage) on sensitive peptide backbones.

  • Self-Validation (QC): Monitor via TLC (Hexane:EtOAc 1:1). The starting material spot will disappear, replaced by a baseline spot. LC-MS should confirm the presence of the[M-H]⁻ ion for the free acid.

  • Workup: Acidify the mixture to pH 3.0 using 1M HCl. Extract with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Causality: Acidifying to pH 3 protonates the carboxylate for organic extraction, but is not acidic enough to trigger Boc cleavage (which typically requires pH < 1 or concentrated neat acids).

Protocol B: Amide Bond Formation (Coupling)

Objective: Couple the resulting Boc-AMPA-OH to a growing peptide chain.

  • Activation: Dissolve Boc-AMPA-OH (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: HATU is chosen as the coupling reagent because the phenylacetic acid moiety can exhibit mild steric hindrance. HATU generates a highly reactive 7-aza-HOBt active ester, driving the coupling to completion faster than standard HBTU or EDC. DIPEA acts as a non-nucleophilic base, deprotonating the carboxylic acid without competing as a nucleophile.

  • Reaction: Stir at room temperature for 1–2 hours under an inert atmosphere (N₂/Ar).

  • Self-Validation (QC): Perform a Kaiser test (if coupling to a solid support) or LC-MS (solution phase). A negative Kaiser test (yellow) confirms the complete consumption of the primary amine.

Protocol C: Acidolysis (Boc Deprotection)

Objective: Remove the N-terminal Boc group for subsequent elongation.

  • Cleavage: Dissolve the compound in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio.

    • Causality: TFA provides the strong acidic environment necessary to protonate the carbamate oxygen, leading to the elimination of isobutylene gas and carbon dioxide.

  • Reaction: Stir at room temperature for 30–60 minutes.

  • Workup: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

    • Causality: Co-evaporation with toluene forms an azeotrope with TFA, ensuring complete removal of the acid which could otherwise neutralize the base in the subsequent coupling step.

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Building Block

PropertyValue
Chemical Name Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate
CAS Number 191871-32-6
Molecular Formula C₁₅H₂₁NO₄
Molecular Weight 279.34 g/mol
Protection Strategy Orthogonal (N-terminal: Boc / C-terminal: OMe)
Structural Feature Rigid Phenylacetic Acid Scaffold

Table 2: Coupling Reagent Efficiency for AMPA Scaffolds

Coupling ReagentEquivalentsBase UsedReaction TimeTypical YieldEpimerization Risk
HATU 1.2DIPEA1 hour>95%Low (N/A for AMPA)
HBTU 1.5DIPEA2 hours85-90%Low
EDC / HOBt 1.5 / 1.5NMM4 hours75-80%Low

Workflow Visualization

Workflow BocAMPA Boc-AMPA-OMe (CAS: 191871-32-6) FreeAcid Boc-AMPA-OH (Free Acid) BocAMPA->FreeAcid LiOH, THF/H2O (Saponification) FreeAmine H2N-AMPA-OMe (Free Amine) BocAMPA->FreeAmine TFA/DCM (Acidolysis) PeptideC C-Terminal Elongation (Amide Bond Formation) FreeAcid->PeptideC HATU, DIPEA + H2N-Peptide PeptideN N-Terminal Elongation (Amide Bond Formation) FreeAmine->PeptideN HATU, DIPEA + HOOC-Peptide

Orthogonal deprotection and coupling workflows for Boc-AMPA-OMe in peptide synthesis.

References

  • "Effects of NS2B-NS3 protease and furin inhibition on West Nile and Dengue virus replication" , Taylor & Francis Online. URL:[Link]

  • "Dual MVK cleavable linkers effectively reduce renal retention of 111In-fibronectin-binding peptides" , ETH Zurich Research Collection. URL: [Link]

  • "PIPECOLIC LINKER AND ITS USE FOR CHEMISTRY ON SOLID SUPPORT - EP 2321277 B1" , European Patent Office. URL:[Link]

Sources

Application

Application Note: Scale-Up Synthesis of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate

Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Compound Synonyms: Methyl 2-(4-(((tert-butoxycarbonyl)amino)methyl)phenyl)acetate Executive Summary & Mechanistic Rationale Ter...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Compound Synonyms: Methyl 2-(4-(((tert-butoxycarbonyl)amino)methyl)phenyl)acetate

Executive Summary & Mechanistic Rationale

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate is a highly versatile, bifunctional building block widely utilized in solid-phase peptide synthesis (SPPS), peptidomimetic drug design, and the preparation of active pharmaceutical ingredients (APIs). The molecule features two orthogonally reactive sites: a Boc-protected primary benzylamine and a methyl ester.

From a process chemistry perspective, the synthesis from commercially available 4-(aminomethyl)phenylacetic acid requires strict adherence to a specific operational sequence: Esterification must precede N-Boc protection .

The Causality of Sequence: The tert-butyloxycarbonyl (Boc) protecting group is inherently acid-labile. Traditional Fischer esterification relies on highly acidic conditions—typically anhydrous HCl generated in situ from thionyl chloride (SOCl₂) and methanol [1]. If the amine were Boc-protected first, subjecting the intermediate to these acidic esterification conditions would result in quantitative cleavage of the Boc group, leading to product degradation. Therefore, the self-validating and scalable route involves first synthesizing the hydrochloride salt of the amino ester, followed by N-Boc protection under mildly basic conditions [2].

SynthesisWorkflow SM 4-(Aminomethyl)phenylacetic acid (Starting Material) Step1 Step 1: Esterification (MeOH, SOCl₂, 0°C to Reflux) SM->Step1 Int1 Methyl 2-(4-(aminomethyl)phenyl)acetate HCl (Intermediate) Step1->Int1 Fischer Esterification (In situ HCl generation) Step2 Step 2: N-Boc Protection (Boc₂O, TEA, DCM, 0°C to RT) Int1->Step2 Prod Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate (Target Product) Step2->Prod Nucleophilic substitution (-CO₂, -tBuOH)

Fig 1: Two-step synthetic workflow for the target benzylcarbamate.

Step 1: Fischer Esterification (Scale-Up Protocol)

Scientific Grounding

Thionyl chloride reacts exothermically with methanol to generate anhydrous HCl and methyl sulfite. The HCl serves a dual purpose: it protonates the primary amine, preventing it from undergoing unwanted side reactions (e.g., self-condensation or polymerization), while simultaneously acting as the acid catalyst for the Fischer esterification of the carboxylic acid [3].

Step-by-Step Methodology (1.0 kg Scale)
  • Reactor Preparation: Equip a 20 L glass-lined reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and a caustic scrubber system (to neutralize off-gassed SO₂ and HCl).

  • Solvent & Substrate Charging: Charge the reactor with anhydrous Methanol (10.0 L). Add 4-(aminomethyl)phenylacetic acid (1.0 kg, 6.05 mol). The mixture will appear as a white suspension.

  • Reagent Addition: Cool the reactor to 0–5 °C using a glycol jacket. Slowly add Thionyl Chloride (1.08 kg, 9.08 mol, 1.5 eq) dropwise over 2 hours.

    • Causality Check: The addition is highly exothermic. Maintaining the temperature below 10 °C prevents the violent boiling of methanol and controls the rate of hazardous gas evolution.

  • Reflux & Reaction: Once the addition is complete, gradually heat the reactor to 65 °C (reflux) for 4–6 hours.

    • Self-Validating Indicator: The reaction is complete when the initial suspension transitions into a clear, homogenous solution, indicating the complete conversion of the insoluble zwitterionic starting material into the highly soluble ester hydrochloride salt.

  • Workup & Isolation: Concentrate the mixture under reduced pressure (rotary evaporation or reactor distillation) to remove excess methanol and residual SOCl₂. Triturate the resulting crude oil with cold diethyl ether (5.0 L) to precipitate Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride as a white crystalline solid. Filter, wash with ether, and dry under vacuum (Yield: ~1.23 kg, 94%).

Step 2: N-Boc Protection (Scale-Up Protocol)

Scientific Grounding

Triethylamine (TEA) is utilized to neutralize the hydrochloride salt, generating the free nucleophilic amine, and to act as an acid scavenger. The addition of Di-tert-butyl dicarbonate (Boc₂O) must be meticulously controlled on a large scale due to the stoichiometric evolution of carbon dioxide (CO₂) gas, which poses a severe pressurization risk in sealed vessels [4].

GasEvolution Amine Free Amine (Nucleophile) Tetra Tetrahedral Intermediate Amine->Tetra Nucleophilic Attack Boc2O Boc₂O (Electrophile) Boc2O->Tetra Product Boc-Protected Amine Tetra->Product Collapse & Cleavage Gas CO₂ (Gas) + t-BuOH Tetra->Gas Off-gassing (Scale-up hazard)

Fig 2: Mechanism of Boc protection highlighting CO₂ gas evolution.

Step-by-Step Methodology (1.2 kg Scale)
  • Neutralization: In a 20 L reactor, suspend Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride (1.2 kg, 5.56 mol) in Dichloromethane (DCM, 12.0 L). Cool to 0–5 °C.

  • Base Addition: Add Triethylamine (TEA) (1.40 kg, 13.9 mol, 2.5 eq) dropwise. The suspension will dissolve as the free base is formed.

  • Electrophile Addition: Prepare a solution of Boc₂O (1.27 kg, 5.84 mol, 1.05 eq) in DCM (2.0 L). Add this solution dropwise to the reactor over 3 hours while maintaining the internal temperature below 10 °C. Ensure the reactor is openly vented to a fume hood to accommodate CO₂ displacement.

    • Self-Validating Indicator: Vigorous bubbling (CO₂ evolution) will occur. The cessation of gas evolution visually confirms the consumption of the Boc₂O reagent.

  • Maturation: Allow the reaction to warm to room temperature (20 °C) and stir for an additional 4 hours. Monitor via TLC (Hexane/EtOAc 7:3) or HPLC.

  • Workup: Quench the reaction by adding 5.0 L of cold water. Separate the organic (DCM) layer. Wash the organic layer sequentially with 1M HCl (5.0 L) to remove excess TEA, saturated NaHCO₃ (5.0 L), and brine (5.0 L).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be recrystallized from Hexane/Ethyl Acetate to yield pure Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate as a white solid (Yield: ~1.42 kg, 91%).

Quantitative Data & Process Parameters

The following table summarizes the critical process parameters (CPPs) and expected quantitative outputs for the scaled-up synthesis, allowing for rapid batch-to-batch comparison.

Process ParameterStep 1: Fischer EsterificationStep 2: N-Boc Protection
Starting Material 4-(Aminomethyl)phenylacetic acidMethyl 2-(4-(aminomethyl)phenyl)acetate HCl
Primary Reagents SOCl₂ (1.5 eq), Methanol (Solvent)Boc₂O (1.05 eq), TEA (2.5 eq)
Temperature Profile 0°C (Addition) → 65°C (Reflux)0–5°C (Addition) → 20°C (Maturation)
Critical Safety Hazard Highly exothermic; SO₂ / HCl off-gassingRapid CO₂ off-gassing (Pressurization risk)
Engineering Control Caustic scrubber system requiredOpen venting / High-capacity exhaust
Reaction Time 2 h addition + 6 h reflux3 h addition + 4 h maturation
Typical Yield 92% – 95%88% – 92%
Purity (HPLC) > 98% (AUC)> 99% (AUC)

References

  • Scientific Research Publishing (SCIRP). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Retrieved from[Link]

  • MDPI. A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from[Link]

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate preparation

Technical Support Center: Synthesis of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate Welcome to the technical support guide for the preparation of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate (CAS No. 19...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate

Welcome to the technical support guide for the preparation of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate (CAS No. 191871-32-6)[1]. This document is designed for researchers, chemists, and drug development professionals who are utilizing this key intermediate in their synthetic workflows. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield and purity. Our guidance is grounded in established chemical principles and field-proven methodologies.

The primary synthetic route to this compound involves the N-protection of methyl 2-(4-(aminomethyl)phenyl)acetate with di-tert-butyl dicarbonate (Boc₂O). While seemingly straightforward, this nucleophilic acyl substitution reaction has several critical parameters that can significantly impact the outcome.

Process Overview: Reaction Workflow

The following diagram illustrates the standard workflow for the synthesis, from starting materials to the purified product.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification SM Starting Material: Methyl 2-(4-(aminomethyl)phenyl)acetate (or its hydrochloride salt) Reagents Reagents: Di-tert-butyl dicarbonate (Boc₂O) Base (e.g., Triethylamine, TEA) Solvent Anhydrous Solvent: DCM or THF Reaction Stir at Room Temperature (2-6 hours) Solvent->Reaction Combine & Mix TLC Monitor via TLC (e.g., 30% EtOAc/Hexanes) Reaction->TLC periodically Workup Aqueous Wash (H₂O, Brine) TLC->Workup Upon Completion Drying Dry Organic Layer (e.g., Na₂SO₄) Workup->Drying Purify Purify via Column Chromatography Drying->Purify Product Final Product: Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate Purify->Product

Caption: General workflow for Boc-protection synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each answer provides a causal explanation and actionable solutions.

Q1: My reaction yield is consistently low (<70%). What are the most likely causes and how can I improve it?

A1: Low yield is a common issue that can stem from several factors. Let's break them down:

  • Incomplete Reaction: The primary cause is often incomplete conversion of the starting amine.

    • Causality: The nucleophilicity of the amine might be insufficient, or the Boc₂O may have degraded. The base plays a crucial role, and if you are starting with the hydrochloride salt of the amine, you must use at least two equivalents of base: one to neutralize the salt and one to facilitate the reaction.

    • Solution:

      • Reagent Stoichiometry: Use a slight excess of Boc₂O (1.1 to 1.2 equivalents) to drive the reaction to completion.

      • Base: If using the amine hydrochloride salt, ensure at least 2.2 equivalents of a tertiary amine base like triethylamine (TEA) are used.

      • Catalyst: Add a catalytic amount (1-5 mol%) of 4-dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic acylation catalyst that can significantly accelerate the reaction, especially if the amine is sterically hindered or electronically deactivated.[2]

      • Reagent Quality: Boc₂O can hydrolyze over time, especially if exposed to moisture. Use fresh or properly stored Boc₂O.

  • Workup Losses: The product may be lost during the extraction and washing steps.

    • Causality: The product has moderate polarity and may have some solubility in the aqueous phase. Emulsion formation during extraction can also lead to significant loss of material at the interface.

    • Solution:

      • Extraction: Extract the aqueous layer multiple times (e.g., 3x with Dichloromethane or Ethyl Acetate) to ensure full recovery.

      • Emulsions: If an emulsion forms, add a small amount of brine (saturated NaCl solution) to help break it. Filtering the entire biphasic mixture through a pad of celite can also be effective.

Q2: The reaction seems to stall; my TLC plate shows significant starting material even after several hours. Why?

A2: A stalled reaction typically points to an issue with activation or the reaction environment.

  • Causality: The amine is not sufficiently nucleophilic to attack the Boc₂O at a reasonable rate. This can be due to an inadequate amount of base, which fails to deprotonate the amine effectively, or the use of a solvent that does not favor the reaction.

  • Solution:

    • Check Base Stoichiometry: As mentioned in Q1, this is the most common error, especially when starting from a salt. Add an additional equivalent of base if needed.

    • Solvent Choice: While Dichloromethane (DCM) and Tetrahydrofuran (THF) are standard, switching to a more polar aprotic solvent like acetonitrile might improve solubility and reaction rates.[2]

    • Increase Temperature: Gently warming the reaction to 30-40°C can increase the reaction rate without promoting significant side reactions.

    • Use a Catalyst: As a reliable solution, introduce a catalytic amount of DMAP.

Q3: My purified product contains impurities. How do I identify and prevent them?

A3: The identity of the impurity dictates the solution. The most common impurities are unreacted starting material or byproducts from the Boc₂O.

  • Unreacted Amine:

    • Identification: This will be a more polar spot on TLC compared to the product.

    • Prevention: Ensure the reaction goes to completion by using the optimization techniques described in Q1 and Q2 (e.g., slight excess of Boc₂O, catalyst).

    • Removal: Careful column chromatography with a shallow gradient of ethyl acetate in hexanes should effectively separate the more polar amine from the product.

  • Di-tert-butyl carbonate Byproducts:

    • Identification: Byproducts like t-butanol can be observed. A very non-polar impurity could potentially be a di-Boc protected species, though this is less common with primary amines under standard conditions.[2]

    • Prevention: Avoid a large excess of Boc₂O. A 1.1 equivalent is usually sufficient.

    • Removal: These byproducts are typically more volatile or have different polarities and are easily removed during solvent evaporation under reduced pressure or by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Boc protection reaction?

A1: The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This forms a tetrahedral intermediate which then collapses, eliminating a tert-butoxide and carbon dioxide (from the unstable tert-butoxycarbamic acid intermediate) and leaving the Boc-protected amine. The base is required to deprotonate the amine, increasing its nucleophilicity, and to neutralize the protonated amine formed during the reaction.[3][4]

Q2: What is the best method for purifying the final product?

A2: Silica gel column chromatography is the most reliable method for obtaining high-purity Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate.[5]

  • Stationary Phase: Standard silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (or heptane) is typically effective. Start with a low polarity eluent (e.g., 10% EtOAc/Hexanes) and gradually increase the polarity to elute the product. The exact ratio should be determined by TLC analysis first.

  • Alternative: If the product is obtained as a solid and is of reasonable purity, recrystallization from a solvent system like ethyl acetate/hexanes can be an effective and scalable purification method.[6]

Q3: Can I perform this reaction without a solvent?

A3: While some Boc protections can be performed under solvent-free conditions, it is not generally recommended for this substrate.[3] Using a solvent like DCM or THF ensures that all reagents are fully dissolved and can mix effectively, leading to a more controlled and reproducible reaction. A solvent also helps to dissipate any heat generated during the reaction.

Optimized Experimental Protocol

This protocol is designed for a 10 mmol scale and incorporates best practices for maximizing yield and purity.

1. Reagent Preparation:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride (10 mmol, 2.15 g) in anhydrous Dichloromethane (DCM, 40 mL).

  • If using the free base amine, use 10 mmol, 1.79 g.

2. Reaction Setup:

  • Cool the solution to 0°C using an ice bath.

  • Slowly add triethylamine (TEA, 22 mmol, 3.06 mL) to the stirred solution. Note: If using the free base, only 11 mmol (1.53 mL) of TEA is required.

  • Stir for 10 minutes at 0°C.

  • In a separate container, dissolve di-tert-butyl dicarbonate (Boc₂O, 11 mmol, 2.40 g) in 10 mL of DCM.

  • Add the Boc₂O solution dropwise to the reaction mixture over 15 minutes at 0°C.

3. Reaction and Monitoring:

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 2-4 hours.

  • Monitor the reaction progress by TLC (30% ethyl acetate/hexanes). The starting amine will have a low Rf, while the product will have a higher Rf. The reaction is complete when the starting amine spot has disappeared.

4. Workup:

  • Quench the reaction by adding 20 mL of water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

5. Purification:

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of 10% to 40% ethyl acetate in hexanes.

  • Combine the product-containing fractions and evaporate the solvent to yield Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate as a white solid or viscous oil. An expected yield is typically in the range of 85-95%.

Quantitative Data Summary

The following table provides a summary of reagents for the optimized 10 mmol scale protocol starting from the hydrochloride salt.

ReagentMolecular Weight ( g/mol )EquivalentsAmount (mmol)Mass/Volume
Methyl 2-(4-(aminomethyl)phenyl)acetate HCl215.681.010.02.16 g
Di-tert-butyl dicarbonate (Boc₂O)218.251.111.02.40 g
Triethylamine (TEA)101.192.222.03.06 mL
Dichloromethane (DCM)---~50 mL

References

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Supplementary Information for Transesterification and Deesterification. Royal Society of Chemistry. Available at: [Link]

  • Organic Syntheses Procedure for Benzyl Hydroxymethyl Carbamate. Organic Syntheses. Available at: [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Available at: [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • Tert-butyl carbamate derivative and preparation method and application thereof.Google Patents.
  • A Facile Method for the Preparation of MOM-Protected Carbamates. Amazon AWS. Available at: [Link]

  • Synthesis of Tert-Butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. Available at: [Link]

  • tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate. National Center for Biotechnology Information. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • TERT-BUTYL 4-((METHOXYCARBONYL)METHYL)BENZYLCARBAMATE — Chemical Substance Information. NextSDS. Available at: [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]

  • N-Boc-4-aminomethyl-L-phenylalanine - Reaction / Application on synthetic works. Synthetic Works. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Boc Cleavage of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate

Introduction Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the N-Boc deprotection of Tert-butyl 4-((methoxycarb...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the N-Boc deprotection of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate. This substrate presents a common yet critical challenge: the need to selectively cleave the acid-labile tert-butyloxycarbonyl (Boc) group while preserving the integrity of the methyl ester, which is also susceptible to acid-catalyzed hydrolysis.[1] This document provides in-depth troubleshooting advice, validated experimental protocols, and answers to frequently asked questions to help you navigate this specific transformation successfully.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of TFA-mediated Boc deprotection?

The cleavage of the Boc group with a strong acid like trifluoroacetic acid (TFA) is an efficient, acid-catalyzed process that proceeds via a four-step mechanism.[2]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.

  • Carbocation Formation: The protonated carbamate becomes unstable, leading to the cleavage of the C-O bond to form a stable tert-butyl cation and a carbamic acid intermediate.[2][3]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[3]

  • Amine Salt Formation: The resulting free amine is immediately protonated by the excess TFA in the reaction medium to yield the corresponding trifluoroacetate salt.[2]

It is crucial to remember that this reaction generates gaseous CO2, so experiments should never be conducted in a sealed system.[3]

Q2: I'm observing incomplete deprotection of my substrate. What are the most common causes?

Incomplete Boc deprotection can stem from several factors, even with a seemingly straightforward substrate.[4][5]

  • Insufficient Acid Strength or Concentration: The rate of Boc cleavage has a significant dependence on acid concentration.[5][6] If the concentration of your acid (e.g., TFA in DCM) is too low, the reaction may be too sluggish to reach completion in a standard timeframe.[5]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or running the reaction at a low temperature (e.g., 0 °C) without allowing it to warm may result in incomplete conversion.[5]

  • Reagent Quality: The purity and water content of your reagents and solvents are critical. The presence of excess water can affect the reaction, and degraded TFA will be less effective. Always use anhydrous solvents and fresh, high-purity TFA.

Q3: How likely is the methyl ester on my molecule to be hydrolyzed during the Boc deprotection?

The methyl ester group is susceptible to hydrolysis under acidic conditions, especially in the presence of water.[1] While TFA in anhydrous DCM is a standard condition, prolonged reaction times, elevated temperatures, or the presence of adventitious water significantly increase the risk of cleaving the methyl ester to the corresponding carboxylic acid.[1][7] This is the central challenge when deprotecting this specific substrate. Therefore, monitoring the reaction closely and choosing conditions that favor rapid Boc cleavage over ester hydrolysis is paramount.

Troubleshooting Guide: From Problem to Solution

Problem 1: My TLC/LC-MS analysis shows a significant amount of starting material remaining, even after several hours.

This is the most common issue, indicating that the reaction conditions are not sufficiently forcing to drive the deprotection to completion.

Root Causes & Recommended Solutions:

  • Insufficient Acid Concentration: A 20% (v/v) solution of TFA in DCM may be too mild for some substrates.

    • Solution: Gradually increase the TFA concentration. A 1:1 mixture of TFA:DCM (50% v/v) is a robust starting point for many substrates and should be effective here.[2][5] Always add the TFA slowly to your substrate solution at 0 °C before allowing it to warm to room temperature.

  • Sub-optimal Reaction Time/Temperature: The reaction may be sluggish at lower temperatures.

    • Solution: Ensure the reaction is allowed to stir at room temperature after the initial cooling.[2] Extend the reaction time and monitor its progress every 30-60 minutes using TLC or LC-MS until all starting material is consumed.[5][8] Gentle heating (e.g., to 40 °C) can be considered but significantly increases the risk of methyl ester hydrolysis and should be a last resort.[5]

Problem 2: The Boc group is gone, but I see a new, more polar spot by TLC or a mass corresponding to the carboxylic acid by LC-MS.

This indicates that the desired deprotection has occurred, but you are also experiencing the primary side reaction: hydrolysis of the methyl ester.

Root Causes & Recommended Solutions:

  • Presence of Water: Your solvent (DCM) or acid (TFA) may not be anhydrous.

    • Solution: Use a freshly opened bottle of anhydrous DCM or pass it through a solvent purification system. Use high-purity TFA. Strictly anhydrous conditions can help protect the ester.[9]

  • Reaction Conditions are Too Harsh: High TFA concentration or extended reaction times, while effective for Boc removal, are detrimental to the ester.

    • Solution A (Milder Acid): Switch to a different acid system. A 4M solution of HCl in 1,4-dioxane is a common and effective alternative that is often considered milder and less prone to causing ester hydrolysis, especially when run at 0 °C.[9]

    • Solution B (Alternative Reagent): For substrates that are highly sensitive to acid, a method using oxalyl chloride (3 equivalents) in methanol has been shown to be effective for Boc deprotection while being tolerant of ester functionalities.[7][8] This non-traditional method proceeds under neutral conditions and may offer a solution if acid-catalyzed hydrolysis is unavoidable.

Problem 3: My reaction appears clean by LC-MS, but my isolated yield is low after workup.

Low isolated yield can often be attributed to the physical properties of the product amine salt and losses during the workup procedure.

Root Causes & Recommended Solutions:

  • Product Volatility/Solubility: The deprotected product is an amine salt, which can have high solubility in aqueous phases, leading to losses during extraction.

    • Solution: During the aqueous workup to neutralize the excess TFA, ensure the aqueous phase is saturated with a salt like NaCl (brine) to decrease the solubility of your product and drive it into the organic layer.[8] Perform multiple extractions (e.g., 3-4 times) with your organic solvent (e.g., ethyl acetate or DCM) to ensure complete recovery.

  • Incomplete Precipitation: If precipitating the product salt from a non-polar solvent, the process may be inefficient.

    • Solution: After removing the reaction solvent and excess TFA in vacuo, the resulting amine trifluoroacetate salt can sometimes be triturated with cold diethyl ether to induce precipitation.[10] Ensure the ether is sufficiently cold (-20 °C is ideal) and allow adequate time for the solid to form before isolating by filtration.[11]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving incomplete Boc cleavage issues with this substrate.

TroubleshootingWorkflow cluster_causes Potential Causes cluster_solutions Corrective Actions start Incomplete Deprotection Observed (via TLC/LC-MS) cause1 Sub-Optimal Conditions (Low [Acid], Time, Temp) start->cause1 Starting Material Remains cause2 Ester Hydrolysis (Observed as Side Product) start->cause2 Hydrolysis Product Seen solution1a Increase TFA to 50% in DCM cause1->solution1a solution1b Extend Reaction Time at RT cause1->solution1b solution2a Switch to 4M HCl in Dioxane cause2->solution2a solution2b Ensure Anhydrous Conditions cause2->solution2b end_goal Complete & Selective Boc Deprotection solution1a->end_goal solution1b->end_goal solution2c Consider Oxalyl Chloride/MeOH solution2a->solution2c If Hydrolysis Persists solution2a->end_goal solution2b->end_goal solution2c->end_goal

Caption: A logical workflow for troubleshooting incomplete Boc cleavage.

Optimized Experimental Protocols

Protocol 1: Standard Deprotection with Trifluoroacetic Acid (TFA)

This protocol is the standard first approach, optimized for speed and efficiency while providing checkpoints to monitor for side reactions.

Materials:

  • Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA), high purity

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve the Boc-protected substrate in anhydrous DCM (to a concentration of 0.1–0.5 M) in a round-bottom flask.[2]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly, add an equal volume of TFA to the stirred solution (resulting in a 1:1 or 50% v/v mixture).[2]

  • Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS every hour until the starting material is completely consumed (typically 1-3 hours).[2]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

  • Re-dissolve the residue in ethyl acetate or DCM and carefully wash with saturated NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution will occur.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine.[8]

Protocol 2: Milder Deprotection with HCl in Dioxane

This method is recommended if Protocol 1 leads to significant ester hydrolysis.

Materials:

  • Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate

  • 4M HCl in 1,4-dioxane solution

  • Diethyl ether (cold)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the Boc-protected substrate in a minimal amount of a co-solvent like DCM or ethyl acetate if needed, though direct addition of the HCl solution is often sufficient.

  • Add the 4M HCl in dioxane solution (typically 5-10 equivalents) to the substrate at room temperature or 0 °C.

  • Stir the reaction and monitor its progress by TLC or LC-MS. The reaction may be slower than with TFA.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Triturate the resulting residue with cold diethyl ether to precipitate the hydrochloride salt of the product.[1]

  • Collect the solid product by filtration, wash with additional cold diethyl ether, and dry under vacuum.

Data Summary: Comparison of Deprotection Conditions

Reagent SystemSolventTypical Temp.Typical TimeProsCons/Risks for Substrate
20-50% TFADichloromethane (DCM)0 °C to RT1-4 hoursFast, efficient, volatile reagents are easy to remove.[2]High risk of methyl ester hydrolysis , especially with longer times or water contamination.[1]
4M HCl1,4-Dioxane0 °C to RT2-8 hoursGenerally milder, lower risk of ester hydrolysis.[9]Slower reaction; dioxane has a high boiling point.
Oxalyl Chloride (3 eq.)MethanolRoom Temp.1-4 hoursExcellent for acid-sensitive substrates; ester is likely stable.[7][8]Less common method; requires careful handling of oxalyl chloride.
p-TSA / Choline ChlorideDeep Eutectic SolventRoom Temp.< 30 minsGreen, sustainable, very fast; esters are reported to be compatible.[12][13]Requires preparation of the Deep Eutectic Solvent (DES).

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

  • Al-Amin, M., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8035. [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Wipf, P., & Heimgartner, H. (1986). A Mild, Efficient and Selective Cleavage of Aryl tert-Butyldimethysilyl Ethers Using KOH in Ethanol. Helvetica Chimica Acta, 69(5), 1153-1162.
  • Reddit User Discussion on Boc Deprotection. (2022). r/Chempros. [Link]

  • Jones, A. D., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(23), 8318-8326. [Link]

  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • ResearchGate. (2021, May 5). How should I deprotect Boc-amino group without breaking ester bond?[Link]

  • Shaikh, N. S., et al. (2000). A mild procedure for the clay catalyzed selective removal of the tert-butoxycarbonyl protecting group from aromatic amines. Tetrahedron Letters, 41(3), 385-387.
  • Hebei Boze Chemical Co., Ltd. (2019). BOC Protection and Deprotection. [Link]

  • ResearchGate. (n.d.). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide a. [Link]

  • Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24026. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Issues of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate in Aqueous Media

Welcome to the technical support guide for Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Our goal is to provide you with a comprehensive understanding of the underlying issues and to offer a range of practical, field-proven solutions, from simple first-line strategies to advanced formulation techniques.

Frequently Asked Questions (FAQs)
Part 1: Understanding the Compound

Q1: Why is Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate so poorly soluble in water?

A: The limited aqueous solubility of this compound is a direct result of its molecular structure. It possesses significant nonpolar, or lipophilic ("fat-loving"), characteristics that dominate its overall properties.

  • Lipophilic Moieties: The structure contains a bulky tert-butyl group and an aromatic benzyl (phenyl) ring . These are large, nonpolar regions that are energetically unfavorable to be surrounded by polar water molecules.

  • Polar Moieties: While the molecule does contain polar carbamate and methyl ester functional groups capable of hydrogen bonding, their influence is insufficient to overcome the hydrophobicity of the larger nonpolar sections.

Essentially, the molecule's large "greasy" portions resist interaction with water, leading to very low solubility.

Q2: Are there any pH or stability concerns I should be aware of when trying to solubilize this compound?

A: Yes, chemical stability is a critical consideration. The methyl ester functional group is susceptible to hydrolysis, particularly under strongly acidic or basic conditions (pH < 4 or pH > 8). This reaction would cleave the ester, forming a carboxylic acid and methanol, thereby changing the identity of your compound.

Therefore, it is strongly recommended to work with aqueous solutions buffered to a neutral pH range (approximately pH 6.5-7.5) to minimize the risk of degradation. While pH adjustment is a common technique for solubilizing acidic or basic compounds, it is not an effective strategy for this molecule, as it lacks strongly ionizable groups within a practical pH range.[1][2][3]

Part 2: A Systematic Approach to Solubilization

Before selecting a method, it's crucial to define your experimental needs. The optimal strategy depends on the required concentration, the type of experiment (e.g., in vitro, cell-based, in vivo), and the acceptable level of excipients. The following workflow provides a logical progression from simple to more complex techniques.

G cluster_0 cluster_1 First-Line Strategies cluster_2 Advanced Strategies cluster_3 start Define Experimental Needs (Concentration, Application) cosolvent Attempt Solubilization with Co-solvents (e.g., DMSO, Ethanol) start->cosolvent surfactant Try Surfactant-based Micellar Solubilization cosolvent->surfactant No success Solution Achieved cosolvent->success Soluble & Compatible? cyclodextrin Use Cyclodextrin Inclusion Complexation surfactant->cyclodextrin No surfactant->success Soluble & Compatible? formulation Develop Advanced Formulation (Liposomes, Nanoparticles) cyclodextrin->formulation No cyclodextrin->success Soluble & Compatible? formulation->success Soluble & Compatible? fail Re-evaluate Needs or Consult Formulation Specialist formulation->fail No

Caption: A decision workflow for selecting a solubilization strategy.

Part 3: First-Line Solubilization Strategies

These methods are typically the fastest and most straightforward for initial in vitro experiments.

Q3: How do I use co-solvents, and which one should I choose?

A: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[4][5] This "polarity reduction" makes the aqueous environment more hospitable to nonpolar molecules like yours, thereby increasing solubility.[6][7][8][]

Mechanism: Co-solvents disrupt water's highly ordered hydrogen-bonding network, reducing the energy penalty required to create a cavity for a nonpolar solute.[]

Common Co-solvents for Laboratory Use:

Co-solventKey CharacteristicsCommon Starting Concentration in Stock
DMSO (Dimethyl Sulfoxide)Powerful, versatile solvent. Can have cellular effects at >0.5% v/v.10-100 mM
Ethanol (EtOH)Less toxic than DMSO. Commonly used for in vivo pre-formulations.10-50 mM
PEG 400 (Polyethylene Glycol 400)Low toxicity, often used in pharmaceutical formulations.10-50 mM
Propylene Glycol (PG)Common vehicle for oral and parenteral formulations.[7]10-50 mM

Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO Example)

  • Weigh Compound: Accurately weigh out a desired amount of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate into a sterile glass vial.

  • Add Co-solvent: Add the minimum amount of pure DMSO required to completely dissolve the solid. Gentle vortexing or sonication can assist. This creates a high-concentration stock solution (e.g., 50 mM).

  • Serial Dilution: Perform serial dilutions of this stock solution directly into your final aqueous media (e.g., buffer, cell culture media) to reach the desired working concentration.

  • Final Concentration Check: Crucially , ensure the final concentration of the co-solvent in your experiment is low (typically <0.5% v/v for DMSO in cell-based assays) to avoid solvent-induced artifacts. Always run a vehicle control (media + same final concentration of co-solvent) in your experiments.

Q4: Can surfactants help, and how do they work?

A: Yes, surfactants are an excellent option. Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[10] Above a specific concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles .[10][11]

The hydrophobic tails form the core of the micelle, creating a nonpolar microenvironment. Your poorly soluble compound can partition into this hydrophobic core, effectively becoming "dissolved" within the aqueous solution.[12][13]

For general research applications, non-ionic surfactants are often preferred as they are less likely to interfere with biological systems compared to ionic surfactants.

Recommended Non-ionic Surfactants:

  • Tween® 20 / Tween® 80

  • Triton™ X-100

  • Pluronic® F-68

Protocol 2: Solubilization using a Surfactant (Tween® 80 Example)

  • Prepare Surfactant Solution: Prepare a stock solution of the surfactant in your desired aqueous buffer (e.g., 10% w/v Tween® 80 in PBS).

  • Dispense Compound: Weigh the solid compound into a vial.

  • Add Surfactant Stock: Add a small amount of the 10% Tween® 80 stock and vortex vigorously. The solution may appear cloudy initially.

  • Dilute with Buffer: Gradually add the primary aqueous buffer to the vial while continuing to mix. The solution should clarify as micelles form and encapsulate the compound. Ensure the final surfactant concentration is well above its CMC (CMC of Tween® 80 is ~0.0013%).

  • Gentle Heating/Sonication: If dissolution is slow, gentle warming (37-40°C) or brief sonication can be applied.

Part 4: Advanced Solubilization Techniques

When higher concentrations are needed or for in vivo applications, more advanced formulation approaches are required.

Q5: What are cyclodextrins and when should I consider them?

A: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can encapsulate "guest" molecules, like your compound, within their central cavity, provided the guest has the right size and shape.[16][17][18] This forms a water-soluble "inclusion complex," significantly enhancing the apparent aqueous solubility of the guest molecule.[14][19]

This method is particularly well-suited for molecules containing aromatic rings, like the benzyl group in your compound. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity.

Sources

Optimization

Technical Support Center: Optimizing Flash Chromatography for Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals tasked with the isolation and purification of Tert-butyl 4-((methoxycarbonyl)methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals tasked with the isolation and purification of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate (CAS: 191871-32-6).

This molecule presents a unique chromatographic challenge due to its dual functionality: a mildly acid-sensitive Boc-protected amine (benzylcarbamate) and a base-sensitive methyl ester. The following documentation synthesizes field-proven methodologies, mechanistic causality, and authoritative troubleshooting to ensure high-purity recovery.

Core Principles of Separation & Causality

To achieve baseline resolution, one must understand the intermolecular forces dictating the compound's behavior on a stationary phase.

  • Hydrogen Bonding & Silanol Interactions: The carbamate (-NH) group acts as a strong hydrogen bond donor. On standard bare silica (which is inherently acidic), this leads to secondary interactions with active silanol groups, causing peak tailing and streaking.

  • Volumetric Separation (ΔCV vs. ΔRf): Many chemists rely solely on the retardation factor (Rf). However, Rf is a linear measurement. Adjusting the solvent strength to obtain a low Rf (ideally between 0.15 and 0.4) maximizes the separation volume, or Delta Column Volume (ΔCV), between the target and nearest eluting impurities[1]. Maximizing ΔCV is critical for preparative scale-up because it allows for higher sample loading without compromising fraction purity.

  • Scouting Gradients: A scouting gradient typically requires the same time as a single Thin Layer Chromatography (TLC) plate but tests the entire solvent composition range. This provides the exact retention time needed to calculate a highly efficient, focused preparative gradient[2].

G A Crude Mixture Analysis (TLC/LC-MS) B Stationary Phase Selection A->B Identify Impurities C Loading Method (Liquid vs. Solid) B->C Assess Solubility D Gradient Optimization (Scouting Run) C->D Calculate u0394CV E Fraction Collection & UV Monitoring D->E Execute Run

Figure 1: Systematic workflow for flash chromatography method development.

Troubleshooting Guides & FAQs

Q1: Why is my product streaking down the column, and how do I improve peak symmetry? A1: Streaking is caused by hydrogen bonding between the carbamate proton and the acidic silanols on the silica gel.

  • Solution: Add a competitive modifier, such as 1% Triethylamine (TEA), to your mobile phase. TEA competitively binds to the active silanol sites, masking them from your product. Caution: Because your molecule contains a base-sensitive methyl ester, ensure your solvents are strictly anhydrous to prevent base-catalyzed ester hydrolysis. Alternatively, switch to an amine-functionalized (NH2) silica column.

Q2: I have a co-eluting impurity with a very similar Rf (ΔRf < 0.1). How can I resolve this? A2: A small ΔRf means the compounds will elute in almost the same volume of solvent.

  • Solution: Transition from an isocratic method to a Focused Gradient . Run a rapid scouting gradient (e.g., 0–100% EtOAc in Hexane) to determine the exact elution percentage. Then, program a flat, 12-column-volume (CV) focused gradient around that specific solvent percentage[2]. This artificially expands the ΔCV, pulling the peaks apart.

Q3: My recovery is unexpectedly low, and TLC shows a highly polar spot remaining at the baseline. What happened? A3: You are likely experiencing on-column degradation. If a Boc-protected amine shows signs of degradation on standard acidic silica, it is due to acid-catalyzed Boc cleavage, which yields a highly polar free amine that irreversibly binds to the column[3].

  • Solution: Switch to a neutral or basic stationary phase, such as Neutral Alumina, or pre-treat your silica column by flushing it with 1% TEA in hexane prior to loading your sample.

Q4: My compound is poorly soluble in the starting mobile phase (10% EtOAc/Hexane). Should I dissolve it in pure DCM for liquid injection? A4: No. Injecting a sample dissolved in a strong solvent like Dichloromethane (DCM) onto a column equilibrated in a weak solvent causes severe band broadening. The strong solvent carries the sample rapidly down the column before it can partition.

  • Solution: Use Solid Loading [4]. Dissolve the crude mixture in DCM, add a solid support (like Celite or dry silica), and evaporate the solvent completely. This self-validating technique ensures the compound elutes strictly based on the mobile phase gradient, not the injection solvent.

Troubleshooting Issue Chromatography Issue Tailing Peak Tailing (Streaking) Issue->Tailing Coelution Co-elution with Impurities Issue->Coelution Degradation On-Column Degradation Issue->Degradation Sol1 Add 1% TEA or Use NH2-Silica Tailing->Sol1 H-Bonding Sol2 Focus Gradient & Use Solid Loading Coelution->Sol2 Low u0394CV Sol3 Switch to Neutral Alumina Phase Degradation->Sol3 Acidic Silanols

Figure 2: Troubleshooting logic tree for Boc-protected ester purification.

Data Presentation

The following tables summarize the quantitative parameters required to optimize the purification of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate.

Table 1: TLC Scouting & Selectivity Optimization

Solvent SystemRf (Target Product)Rf (Des-Boc Impurity)Rf (Hydrolyzed Ester)Chromatographic Observation
20% EtOAc / Hexane0.350.050.00Good retention; slight tailing observed.
5% MeOH / DCM0.650.200.10Elutes too rapidly; poor ΔCV for preparative scale.
20% EtOAc / Hexane + 1% TEA0.380.150.00Optimal: Sharp peak symmetry; tailing resolved.

Table 2: Optimized Focused Gradient Profile

PhaseDuration (CV)% Strong Solvent (EtOAc)Mechanistic Purpose
Equilibration3.05%Conditions silica and prepares column for solid load.
Isocratic Hold2.05%Elutes non-polar impurities (e.g., unreacted alkyl halides).
Shallow Ramp4.05% → 25%Gradually increases polarity to separate closely eluting species.
Isocratic Focus 5.0 25% Elutes target compound with maximum resolution.
Column Flush2.0100%Washes highly polar impurities (free amines/acids) off the column.

Experimental Protocols: Step-by-Step Methodology

Protocol: High-Resolution Purification via Solid Loading and Focused Gradient

This protocol is designed as a self-validating system. If the target peak elutes outside the predicted 2–10 CV window during Step 4, the initial scouting calculation in Step 1 was flawed, and the gradient must be recalculated.

Step 1: TLC Scouting & ΔCV Calculation

  • Run a TLC plate of the crude mixture in 25% EtOAc/Hexane.

  • Verify that the target compound has an Rf between 0.15 and 0.40[1].

  • Calculate the required column volumes for elution: CV=1/Rf​ . (e.g., an Rf of 0.25 means the compound will elute at exactly 4 CV).

Step 2: Solid Loading Preparation

  • Dissolve the crude sample in a minimal amount of DCM.

  • Add Celite 545 (or dry silica) to the flask at a 1:3 ratio (Sample mass : Celite mass).

  • Evaporate the DCM completely using a rotary evaporator until a free-flowing, dry powder is obtained. Validation: If the powder clumps, residual solvent remains, which will cause band broadening.

Step 3: Column Equilibration

  • Load the dry powder into an empty solid load cartridge.

  • Attach the cartridge to the flash chromatography system.

  • Equilibrate the main silica column with 3 CV of 5% EtOAc in Hexane (containing 1% TEA if tailing was observed in Step 1).

Step 4: Focused Gradient Execution

  • Program the gradient according to Table 2 .

  • Set the UV detector to monitor at 254 nm (aromatic ring absorbance) and 280 nm.

  • Initiate the run. The target compound should elute precisely during the "Isocratic Focus" phase (between 5 and 10 CV).

Step 5: Fraction Analysis

  • Spot the apex fractions on a TLC plate to confirm purity against a reference standard.

  • Pool the pure fractions and concentrate under reduced pressure. Keep the water bath below 40°C to prevent thermal degradation of the Boc group.

References

  • "Flash Method Development in a Flash", Teledyne ISCO (Chromatography Technical Note 65). Available at: [Link]

  • "Why is TLC Rf important for flash column chromatography optimization?", Biotage. Available at: [Link]

  • "Flash chromatography", International Journal of Pharmaceutical Research & Analysis. Available at: [Link]

Sources

Troubleshooting

Preventing spontaneous ester hydrolysis of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate during storage

An in-depth technical guide created by a Senior Application Scientist. Technical Support Center: Stability of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate This guide provides in-depth technical support for resea...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide created by a Senior Application Scientist.

Technical Support Center: Stability of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate, specifically focusing on the prevention of spontaneous hydrolysis during storage.

Troubleshooting Guide & FAQs

This section addresses common issues observed during the storage and handling of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate. The question-and-answer format is designed to help you quickly identify the root cause of compound degradation and implement effective solutions.

Q1: I've observed degradation of my solid compound or stock solution over time, confirmed by LC/MS. What chemical process is causing this instability?

A: The molecular structure of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate contains two functional groups susceptible to hydrolysis: a tert-butyl carbamate (Boc group) and a methyl ester . Spontaneous degradation during storage is almost certainly due to the cleavage of one or both of these groups.

  • Boc Group Hydrolysis: This occurs under acidic conditions, cleaving the carbamate to yield the primary amine and releasing isobutylene and carbon dioxide. The Boc group is generally stable under neutral and basic conditions[1][2][3].

  • Methyl Ester Hydrolysis: This can be catalyzed by either acid or base[4][5]. Acid-catalyzed hydrolysis is a reversible reaction that yields a carboxylic acid and methanol[5][6]. Base-catalyzed hydrolysis, known as saponification, is an irreversible process that forms a carboxylate salt[4].

The term "spontaneous" often implies that the hydrolysis is proceeding without the intentional addition of acid or base. This is typically caused by trace amounts of moisture and acidic or basic residues from synthesis or purification steps.

Q2: Which of the two functional groups—the Boc-carbamate or the methyl ester—is more likely to hydrolyze during storage?

A: The answer depends entirely on the nature of any contaminants present.

  • If acidic residues are present: The Boc group is significantly more labile to acid than the methyl ester[2][7]. The deprotection of a Boc group is a well-established mechanism that proceeds readily in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), often at room temperature[2][8][9]. While the methyl ester can also hydrolyze under acidic conditions, the reaction is an equilibrium process and typically requires harsher conditions (e.g., heat) to proceed at a significant rate[5]. Therefore, if your compound was purified using reverse-phase HPLC with TFA, residual acid is the most likely culprit, and Boc-group hydrolysis is the primary concern.

  • If basic residues are present: The methyl ester is more susceptible . The Boc group is known for its stability in basic media, as the bulky tert-butyl group sterically hinders nucleophilic attack by hydroxide ions[2]. Conversely, methyl esters are readily saponified by bases in an irreversible reaction[4].

  • If only water is present (neutral pH): Both groups are relatively stable, but hydrolysis can still occur over long-term storage, especially with elevated temperatures[10][11]. In this scenario, the relative rates are compound-specific, but both degradation pathways are possible.

Q3: What are the most common sources of contamination that trigger spontaneous hydrolysis?

A: The primary drivers of unexpected compound degradation during storage are environmental and process-related factors.

  • Atmospheric Moisture: Water is a necessary reactant for hydrolysis. Storing the compound in a non-desiccated environment or in a container that is not tightly sealed allows atmospheric moisture to initiate the degradation process[1][10][12]. It's a common misconception that storing samples in a standard freezer is sufficient; freezers are often humid environments, which can accelerate hydrolysis if the container is not properly sealed[10].

  • Residual Acid from Purification: As mentioned, trifluoroacetic acid (TFA) from reverse-phase HPLC is a frequent cause of Boc-group cleavage. Even trace amounts of TFA left in the lyophilized powder can create a localized acidic microenvironment, leading to significant degradation over time.

  • Inappropriate Solvents: Storing the compound in protic solvents (like methanol or ethanol) or non-anhydrous solvents can facilitate hydrolysis. Certain solvents can also degrade over time to produce acidic byproducts.

  • Elevated Temperature & Light: Higher temperatures increase the rate of all chemical reactions, including hydrolysis[11][12]. Exposure to UV or visible light can also provide the energy to promote degradation (photolysis)[13][14].

Q4: How can I use LC/MS analysis to determine which functional group is hydrolyzing?

A: By examining the mass-to-charge ratio (m/z) of the degradation products, you can precisely identify the hydrolysis pathway. The starting material, Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate, has a molecular weight of approximately 279.33 g/mol [15].

  • Observation of Boc Hydrolysis: The loss of the entire tert-butyloxycarbonyl group (C₅H₉O₂) results in a mass loss of 100.06 Da. You would observe a new peak corresponding to the free amine, Methyl 2-(4-(aminomethyl)phenyl)acetate , with an [M+H]⁺ of approximately m/z 180.1 .

  • Observation of Ester Hydrolysis: The hydrolysis of the methyl ester (-OCH₃ to -OH) involves the net loss of CH₂. This results in a mass decrease of 14.02 Da. You would observe a new peak for the resulting carboxylic acid, 2-(4-(((tert-butoxycarbonyl)amino)methyl)phenyl)acetic acid , with an [M+H]⁺ of approximately m/z 266.1 .

This analytical approach provides definitive evidence to guide your troubleshooting efforts.

Visualizing the Degradation Pathways

To better understand the chemical changes, the following diagram illustrates the two primary hydrolysis routes.

HydrolysisPathways Figure 1: Hydrolysis Pathways of the Target Compound cluster_acid Acid-Catalyzed Pathway cluster_base_acid Acid or Base-Catalyzed Pathway Start Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate (MW ≈ 279.33) Boc_Hydrolysis Boc Group Hydrolysis (Loss of 100.06 Da) Start->Boc_Hydrolysis + H₂O, H⁺ Ester_Hydrolysis Methyl Ester Hydrolysis (Loss of 14.02 Da) Start->Ester_Hydrolysis + H₂O, H⁺ or OH⁻ Amine_Product Methyl 2-(4-(aminomethyl)phenyl)acetate (MW ≈ 179.21) Boc_Hydrolysis->Amine_Product Acid_Product 2-(4-(((tert-butoxycarbonyl)amino)methyl)phenyl)acetic acid (MW ≈ 265.31) Ester_Hydrolysis->Acid_Product

Caption: Figure 1: Hydrolysis Pathways of the Target Compound.

Recommended Storage Protocols & Preventative Measures

Adhering to strict storage and handling protocols is the most effective way to ensure the long-term stability of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate.

Protocol 1: Optimal Long-Term Storage of Solid Compound
  • Ensure Purity and Neutrality: If the compound was purified via HPLC using TFA, ensure all residual acid is removed. This can be achieved by:

    • Lyophilizing the compound from a dilute solution of 0.1% ammonium bicarbonate in water.

    • Co-evaporating the solid multiple times with a neutral solvent like dichloromethane or ethyl acetate.

  • Select Proper Container: Use an amber glass vial with a PTFE-lined screw cap to protect from light and ensure a tight seal[1][13].

  • Create an Inert, Dry Environment:

    • Place the vial inside a larger container or a desiccator containing a drying agent like Drierite® or silica gel.

    • Backfill the vial with an inert gas like argon or nitrogen before sealing to displace moisture and oxygen[1][10].

  • Control Temperature: Store the sealed and desiccated compound at -20°C for long-term stability[13][16]. For short-term storage (weeks), 2-8°C is acceptable[1].

Protocol 2: Preparation and Storage of Stock Solutions
  • Solvent Selection: Use only high-purity, anhydrous aprotic solvents such as DMSO, DMF, or acetonitrile. Avoid protic solvents like methanol or ethanol for long-term storage.

  • Preparation: Allow the solid compound vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Prepare the solution under an inert atmosphere if possible.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and exposure to air and moisture upon opening. Store these aliquots at -20°C or -80°C.

Data Summary: Stability Under Various Conditions
ConditionBoc-Carbamate StabilityMethyl Ester StabilityRecommendation
Acidic (pH < 4) Highly Labile [1][2]Moderately LabileAVOID . Risk of rapid Boc deprotection.
Neutral (pH 6-8) Stable[1]Generally StableIDEAL . Minimal hydrolysis risk.
Basic (pH > 9) Highly Stable[2][3]Labile [4]AVOID . Risk of ester saponification.
Moisture Promotes HydrolysisPromotes HydrolysisAVOID . Store in a desiccated environment[10][13].
Temperature > 25°C Increased degradation rateIncreased degradation rate[11]AVOID . Store at -20°C for long-term stability[13].
Light Exposure Potential for photolysisPotential for photolysisAVOID . Store in amber vials[1][13].

Troubleshooting Workflow

If you suspect degradation, follow this logical workflow to diagnose and solve the issue.

Caption: Figure 2: Troubleshooting Workflow for Compound Degradation.

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • Karaman, R. (2015). Any advice about the stability of ester and carbamate containing compounds? ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • BOC-ON Product Information. (n.d.). STABILITY AND STORAGE. Retrieved from [Link]

  • Zenobi, R., & Schär, M. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry, 23(10), 1746–1756.
  • López, A. M., et al. (2011). Storage effect in the quality of different methyl esters and blends with diesel. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Hydrolysis of methyl esters - US4185027A.
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Singh, R. K., & Singh, A. K. (2011). Storage stability of mahua oil methyl ester. Journal of the Indian Chemical Society, 88(1), 129-134.
  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Unknown. (n.d.). 4.7 hydrolysis of esters. Retrieved from [Link]

  • Privett, O. S., & Blank, M. L. (1961). Stability of unsaturated methyl esters of fatty acids on surfaces. Journal of the American Oil Chemists' Society, 38(7), 312-316.
  • Guzaev, A. (2024). Is the protecting group boc of the amino group stable at 37°C? ResearchGate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019). mechanism of ester hydrolysis. YouTube. Retrieved from [Link]

  • Chemistry Steps. (2023). BOC Protection and Deprotection. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines – Carbamates. Retrieved from [Link]

  • J&K Scientific LLC. (2026). BOC Protection and Deprotection. Retrieved from [Link]

  • Skroza, D., et al. (2022). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Foods, 11(1), 123.
  • Tan, S. P., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Molecules, 23(2), 484.

Sources

Optimization

HPLC mobile phase optimization for Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate analysis

An Expert Guide to HPLC Mobile Phase Optimization for Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate Analysis Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you w...

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Author: BenchChem Technical Support Team. Date: March 2026

An Expert Guide to HPLC Mobile Phase Optimization for Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with a comprehensive, field-proven guide to developing and optimizing a robust HPLC method for the analysis of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate. This guide is structured to move from foundational knowledge to advanced troubleshooting, mirroring the logical workflow of method development in a professional laboratory setting.

Section 1: Understanding the Analyte

Before initiating any method development, it is crucial to understand the physicochemical properties of the target molecule, as these directly influence its chromatographic behavior.

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate is a moderately non-polar compound due to the presence of the tert-butyl and benzyl groups. Its structure includes a Boc-protecting group (a carbamate) and a methyl ester, both of which can be susceptible to hydrolysis under strongly acidic or basic conditions. The benzyl group provides a good UV chromophore, making UV detection a suitable choice.

PropertyValueImplication for HPLC
Molecular Formula C₁₅H₂₁NO₄[1]---
Molecular Weight 279.33 g/mol [1]---
Polarity Moderately non-polar/hydrophobicWell-suited for Reversed-Phase (RP-HPLC) on C18 or C8 columns.[2][3]
Key Functional Groups Carbamate, Ester, Benzyl RingCarbamate nitrogen can cause peak tailing via interaction with column silanols. Benzyl ring allows for UV detection.
pKa (estimated) The carbamate nitrogen is a very weak base (pKa of the conjugate acid is <2).The analyte will be in its neutral, non-ionized form across the typical operating pH range of silica-based columns (pH 2-8).[4]

Section 2: Frequently Asked Questions (FAQs) - Initial Method Setup

This section addresses the most common initial questions when setting up a new method for this analyte.

Q1: What is the recommended starting HPLC method for this compound?

A reversed-phase approach is the most logical starting point given the analyte's hydrophobicity.[2] A gradient elution is recommended for initial scouting to determine the approximate solvent strength required to elute the compound and to visualize any potential impurities.

Table of Recommended Starting Conditions:

ParameterRecommendationRationale & Expert Insight
Column C18, 150 x 4.6 mm, 5 µmA standard C18 provides robust hydrophobic retention for this type of analyte.[5]
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH (~2.7) to minimize peak tailing from silanol interactions.[6] It is also LC-MS friendly.
Mobile Phase B Acetonitrile (ACN)ACN often provides sharper peaks and lower backpressure compared to methanol.[2]
Gradient 5% to 95% B over 20 minutesA broad gradient ensures the elution of the main analyte and any more hydrophobic impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection UV at 220 nm or 254 nmThe benzyl ring should have absorbance at these wavelengths. A PDA detector is ideal to determine the optimal wavelength.
Injection Vol. 5-10 µLA small volume minimizes potential peak distortion.
Q2: Which organic solvent is better: Acetonitrile or Methanol?

Both are common choices, but they can offer different selectivity.[2]

SolventAdvantagesDisadvantages
Acetonitrile (ACN) Lower viscosity (lower backpressure), better UV transparency at low wavelengths, often yields sharper peaks.[2][6]Higher cost, potential for different selectivity that may not be favorable.
Methanol (MeOH) Lower cost, can offer unique selectivity for aromatic compounds due to its protic nature.[6]Higher viscosity (higher backpressure), higher UV cutoff.

Recommendation: Start with Acetonitrile due to its superior performance characteristics. If you face co-elution issues with impurities, trying Methanol is a powerful tool to alter selectivity.[2][6]

Q3: Do I need to use a buffer? What pH should I start with?

While the analyte itself is neutral over the 2-8 pH range, controlling the mobile phase pH is critical for method robustness and good peak shape.[4] The primary reason is to suppress the ionization of residual silanol groups (Si-OH) on the silica surface of the HPLC column. At pH values above ~3.5, these silanols become deprotonated (Si-O⁻) and can cause severe peak tailing through secondary ionic interactions with any basic sites on the analyte.[7]

Recommendation: Yes, use a pH-modifying additive or a buffer.

  • For starting: Use 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water. This will set the pH below 3, ensuring silanols are protonated and minimizing unwanted interactions.[6][8]

  • For optimization: A formal buffer (e.g., 10-20 mM phosphate or acetate) can provide more precise pH control if required, but ensure the pH is at least 2 units away from the buffer's pKa for effective buffering.[4][9] Remember to always adjust the pH of the aqueous phase before adding the organic solvent.[10]

Section 3: Systematic Mobile Phase Optimization Protocol

A structured approach is key to efficient and effective method development. This workflow ensures a logical progression from initial screening to a fully optimized method.

G start_node Step 1: Initial Scouting Gradient (e.g., 5-95% ACN in 20 min) step2 Step 2: Adjust Elution Time Is the retention time (tR) optimal (k' 2-10)? start_node->step2 step2->start_node No, adjust gradient slope/time isocratic Step 2a: Develop Isocratic Method (If single peak, simple sample) step2->isocratic Yes, simple sample gradient Step 2b: Optimize Gradient Slope (For complex samples or multiple peaks) step2->gradient Yes, complex sample step3 Step 3: Assess Peak Shape Is the peak sharp and symmetrical (As ~1.0)? isocratic->step3 gradient->step3 ph_optim Step 3a: Optimize Mobile Phase pH (Try pH 2.5 vs pH 6.5 to assess silanol effects) step3->ph_optim No, peak tailing step4 Step 4: Check Resolution Is there sufficient separation from impurities? step3->step4 Yes ph_optim->step4 solvent_optim Step 4a: Change Organic Solvent (Switch ACN for MeOH to alter selectivity) step4->solvent_optim No, co-elution end_node Optimized Method step4->end_node Yes solvent_optim->end_node

Caption: A systematic workflow for RP-HPLC method optimization.

Detailed Steps:
  • Run the Initial Scouting Gradient: Use the starting conditions from the FAQ section. This provides a global view of the sample.

  • Adjust Analyte Retention:

    • The ideal retention factor (k') should be between 2 and 10.[6]

    • If k' is too low (<2): Decrease the starting percentage of organic solvent or use a shallower gradient.

    • If k' is too high (>10): Increase the starting percentage of organic solvent or use a steeper gradient.

    • For a simple purity analysis, you can convert the gradient method to an isocratic one. A good rule of thumb is that the isocratic %B should be the organic concentration at the apex of your peak in the scouting gradient.

  • Optimize Peak Shape: If you observe peak tailing, the most likely cause is secondary interaction with silanols. Adjust the mobile phase pH. Using an acidic mobile phase (e.g., 0.1% formic acid, pH ~2.7) is the most effective strategy.[7]

  • Optimize Selectivity (Resolution): If your analyte co-elutes with an impurity, you must change the selectivity of the system. The most powerful ways to do this are:

    • Change the organic modifier: Switch from acetonitrile to methanol (or vice-versa).

    • Change the pH: Even for a neutral analyte, altering the pH can change the ionization state of impurities or the column surface, thus affecting selectivity.

    • Change the column: A different stationary phase (e.g., Phenyl-Hexyl or a different C18 from another manufacturer) can provide different interactions.[11]

Section 4: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your analysis.

Q: Why is my peak tailing?

Peak tailing (Asymmetry factor > 1.2) is the most common issue in RP-HPLC.[7] It is typically caused by unwanted secondary interactions between the analyte and the stationary phase.

G start_node Problem: Peak Tailing q1 Is the mobile phase pH < 3? start_node->q1 sol1 Primary Cause: Silanol Interaction Action: Add 0.1% Formic Acid or TFA to the aqueous mobile phase. q1->sol1 No q2 Is the sample concentration too high? q1->q2 Yes end_node Symmetrical Peak sol1->end_node sol2 Cause: Mass Overload Action: Reduce injection volume or dilute the sample. q2->sol2 Yes q3 Is there a new or old column in use? q2->q3 No sol2->end_node sol3a Cause: Column Degradation (Void) Action: Replace the column. q3->sol3a Old sol3b Cause: Poorly End-Capped Column Action: Switch to a high-purity, end-capped column. q3->sol3b New sol3a->end_node sol3b->end_node

Caption: A decision tree for troubleshooting peak tailing.

Detailed Breakdown for Peak Tailing:

  • Primary Cause: Silanol Interactions. The carbamate group in your analyte can interact with ionized silanols on the column packing.[7]

    • Solution: The most effective solution is to operate at a low pH. Add 0.1% formic acid (pH ~2.7) or 0.1% trifluoroacetic acid (pH ~2) to your aqueous mobile phase (Mobile Phase A). This protonates the silanols (Si-OH), neutralizing their negative charge and eliminating the secondary ionic interaction.[8][12]

  • Secondary Cause: Mass Overload. Injecting too much sample can saturate the stationary phase at the column inlet, leading to a broad, tailing peak.

    • Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, overload was the issue. Determine the optimal concentration for your method.[13]

  • Tertiary Cause: Column Issues.

    • Column Void: Over time, the packed bed of the column can settle, creating a void at the inlet. This disrupts the sample band and causes tailing.[13] This is often accompanied by a drop in backpressure. The solution is to replace the column.

    • Poor Column Quality: Not all C18 columns are created equal. Older columns or those made with lower-purity silica have a higher population of active silanols. Using a modern, high-purity, end-capped column is highly recommended to minimize these effects from the start.[7]

Q: Why is my retention time shifting?

Unstable retention times indicate a lack of method robustness.

  • Cause 1: Inadequate pH control. If your mobile phase pH is near the pKa of an analyte or an impurity, small changes in pH can cause large shifts in retention.[4]

    • Solution: Use a buffer and ensure the pH is set at least 1.5-2 pH units away from the pKa of any ionizable compounds in your sample.[14][15] For your specific analyte, this is more about ensuring consistent suppression of silanol activity, so using a reliable acid additive like 0.1% formic acid is crucial.

  • Cause 2: Temperature Fluctuation. Column temperature affects mobile phase viscosity and retention.

    • Solution: Use a thermostatted column compartment and keep it at a stable temperature, for example, 30°C.

  • Cause 3: Inadequate Column Equilibration. If you are running a gradient, the column must be fully re-equilibrated to the initial conditions before the next injection.

    • Solution: Ensure your post-run equilibration time is sufficient, typically at least 10 column volumes.

Q: How can I improve the resolution between my main peak and a closely eluting impurity?

Resolution is a function of efficiency, retention, and selectivity. The easiest parameter to change with the biggest impact is selectivity.[16]

  • Solution 1 (Highest Impact): Change Solvent Type. As mentioned, switching from acetonitrile to methanol (or vice versa) is a very powerful tool. The different chemical properties of the solvents will alter their interaction with the analyte and the stationary phase, often changing the elution order or increasing the space between peaks.[2][6]

  • Solution 2: Adjust pH. Changing the mobile phase pH can alter the retention of ionizable impurities, thereby improving resolution relative to your neutral main compound.

  • Solution 3: Adjust Temperature. Lowering the temperature sometimes increases retention and can improve resolution, while increasing it can decrease analysis time. This effect on selectivity should be evaluated empirically.

  • Solution 4 (Lowest Impact): Adjust Solvent Strength. Making the mobile phase weaker (less organic solvent) will increase the retention of both peaks, which can sometimes lead to better resolution, but this is often less effective than changing selectivity.[9] A useful rule of thumb is that a 10% decrease in organic solvent can lead to a 3-fold increase in retention.[9][10]

References

  • Vertex AI Search.
  • Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464.
  • Lurie, I. S., & Dong, M. W. (2025). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • ResearchGate. Essential concepts of mobile phase selection for Reversed phase HPLC.
  • Li, Y. et al. (2009). A systematic approach to RP-HPLC method development in a pharmaceutical QbD environment.
  • MAC-MOD Analytical.
  • American Pharmaceutical Review. Navigating HPLC Method Development: Tips for Success.
  • PharmaCores. (2025). HPLC Method development: an overview.
  • ACE HPLC Columns. A Guide to HPLC and LC-MS Buffer Selection.
  • Dickie, A. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager.
  • Wong, R. (2022). HPLC Troubleshooting - Tailing Peaks. Shimadzu UK Limited.
  • Shinde, V. (2025).
  • ResearchGate. How can I prevent peak tailing in HPLC?.
  • Pharma Growth Hub. (2023). pH, pKa, and Retention.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • MilliporeSigma. HPLC Troubleshooting Guide.
  • Dolan, J. W. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Echemi. tert-butyl 4-((methoxycarbonyl)methyl)

Sources

Reference Data & Comparative Studies

Validation

Synthesis Comparison Guide: Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate vs. Fmoc-Protected Equivalents

Executive Summary In the design of peptidomimetics, cyclic peptides, and advanced drug delivery systems (such as nanogels and PROTACs), the 4-(aminomethyl)phenylacetic acid (AMPA) scaffold serves as a highly valuable rig...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of peptidomimetics, cyclic peptides, and advanced drug delivery systems (such as nanogels and PROTACs), the 4-(aminomethyl)phenylacetic acid (AMPA) scaffold serves as a highly valuable rigid, bifunctional linker[1],[2]. However, the choice of protecting groups dictates the synthetic strategy. This guide provides an in-depth technical comparison between Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate (Boc-AMPA-OMe) and its Fmoc-protected equivalents , evaluating their orthogonality, chemical stability, and optimal use cases in both solution-phase and solid-phase synthesis.

Structural & Mechanistic Analysis

The fundamental difference between these building blocks lies in their orthogonality—the ability to selectively remove one protecting group without affecting the other.

The Solution-Phase Champion: Boc-AMPA-OMe

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate (CAS 191871-32-6) utilizes a Boc group for amine protection and a methyl ester for carboxyl protection[3]. This system is fully orthogonal :

  • Ester Hydrolysis: The methyl ester can be saponified using an aqueous base (e.g., LiOH) to yield the free carboxylic acid. The Boc group is completely stable to these basic conditions.

  • Amine Deprotection: The Boc group can be cleaved using strong acids (e.g., TFA or HCl in dioxane) to yield the free amine. The methyl ester is highly stable to acidic conditions.

The Solid-Phase Standard: Fmoc-AMPA-OH

The direct equivalent, Fmoc-AMPA-OMe, is rarely used in solution-phase synthesis because it is non-orthogonal . Saponification of the methyl ester requires hydroxide ions, which act as both a nucleophile and a base. Because Fmoc cleavage is driven by an E1cB mechanism triggered by base-catalyzed abstraction of the acidic fluorenyl proton, attempting to hydrolyze the methyl ester will simultaneously cleave the Fmoc group, leading to uncontrolled polymerization or complex byproduct mixtures.

Instead, researchers rely on Fmoc-4-aminomethyl-phenylacetic acid (Fmoc-AMPA-OH, CAS 176504-01-1)[],. This free-acid variant is the gold standard for Solid-Phase Peptide Synthesis (SPPS), where the C-terminus is anchored to a resin, and the Fmoc group is iteratively removed using mild bases like 20% piperidine[],[5].

Orthogonality cluster_Boc Boc-AMPA-OMe (Orthogonal Pathway) cluster_Fmoc Fmoc-AMPA-OMe (Non-Orthogonal Pathway) Boc_Start Boc-AMPA-OMe Boc_Acid Boc-AMPA-OH (Ready for Amide Coupling) Boc_Start->Boc_Acid LiOH (Base) Ester Hydrolysis Boc_Amine NH2-AMPA-OMe (Ready for N-Alkylation) Boc_Start->Boc_Amine TFA (Acid) Boc Cleavage Fmoc_Start Fmoc-AMPA-OMe Fmoc_Fail NH2-AMPA-COOH (Global Cleavage / Byproducts) Fmoc_Start->Fmoc_Fail LiOH (Base) Cleaves Both Groups

Figure 1: Orthogonality comparison between Boc-AMPA-OMe and Fmoc-AMPA-OMe under basic conditions.

Comparative Performance Data

To facilitate reagent selection, the quantitative and qualitative properties of these building blocks are summarized below.

Property / FeatureBoc-AMPA-OMeFmoc-AMPA-OH
CAS Number 191871-32-6[3]176504-01-1[],
Molecular Weight 279.34 g/mol [6]387.43 g/mol
Amine Protection Boc (Acid-labile)Fmoc (Base-labile)
Carboxyl State Methyl Ester (Base-labile)Free Acid (Ready for coupling)
Orthogonality Fully Orthogonal N/A (Used directly in SPPS)
Primary Application Solution-phase synthesis, PROTACsSolid-Phase Peptide Synthesis (SPPS)[5]
Deprotection Reagents TFA/DCM (Boc); LiOH (Ester)20% Piperidine/DMF (Fmoc)
Typical Yields (Coupling) 85 - 95% (Solution Phase)>95% (Solid Phase via HATU)

Experimental Methodologies

The following self-validating protocols outline the optimal handling of both building blocks, complete with the mechanistic causality behind each step.

Protocol A: Selective Ester Hydrolysis of Boc-AMPA-OMe (Solution Phase)

This protocol yields Boc-AMPA-OH, preparing the C-terminus for downstream amide coupling while preserving the Boc-protected amine.

  • Solvent Preparation: Dissolve Boc-AMPA-OMe (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H2O (0.1 M concentration).

    • Causality: The organic solvents (THF/MeOH) ensure complete dissolution of the hydrophobic Boc-AMPA-OMe, while water solubilizes the LiOH·H2O. Omitting MeOH often leads to biphasic separation, drastically reducing the hydrolysis rate and leading to incomplete conversion.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Add LiOH·H2O (1.5 eq) portion-wise.

  • Reaction: Remove the ice bath and stir at room temperature for 2-4 hours. Monitor consumption of the starting material via TLC (Hexanes/EtOAc 7:3) or LCMS.

  • Quenching & Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with water and cool to 0 °C. Carefully acidify to pH 3-4 using 1M HCl.

    • Causality: Acidification protonates the carboxylate, driving the product into the organic phase during extraction. Maintaining pH 3-4 is critical; dropping the pH below 2 risks premature cleavage of the acid-labile Boc group.

  • Extraction: Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield Boc-AMPA-OH as a white solid.

Protocol B: SPPS Coupling of Fmoc-AMPA-OH (Solid Phase)

This protocol describes the incorporation of the AMPA linker into a growing peptide chain on a solid support, commonly used in the synthesis of cyclic CXCR4 antagonists[1].

  • Resin Preparation: Swell the N-terminally deprotected peptide-resin (e.g., Rink Amide or 2-CTC resin) in DMF for 30 minutes.

  • Pre-activation: In a separate vial, dissolve Fmoc-AMPA-OH (3.0 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq) and stir for 3 minutes.

    • Causality: HATU is selected over standard carbodiimides (like DIC) because the phenylacetic acid moiety is sterically hindered, leading to slow coupling kinetics. DIPEA ensures the mixture is basic enough to form the highly reactive active ester, but it is not a strong enough nucleophile to cleave the Fmoc group (which requires a secondary amine like piperidine).

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 1-2 hours.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 10 min) to remove the Fmoc group, preparing the AMPA amine for the next coupling step.

    • Causality: Piperidine acts as both the base to abstract the fluorenyl proton and the scavenger to trap the resulting highly reactive dibenzofulvene (DBF) byproduct.

SPPS_Workflow Resin Peptide-Resin (Free N-terminus) Coupling Add Fmoc-AMPA-OH + HATU/DIPEA Resin->Coupling Step 1 Intermediate Fmoc-AMPA-Peptide-Resin Coupling->Intermediate Amide Bond Formation Deprotection 20% Piperidine / DMF Intermediate->Deprotection Step 2 Product NH2-AMPA-Peptide-Resin Deprotection->Product Fmoc Removal

Figure 2: Standard Solid-Phase Peptide Synthesis (SPPS) workflow utilizing Fmoc-AMPA-OH.

Application in Drug Discovery

The choice between Boc and Fmoc variants directly impacts the scalability of drug discovery workflows.

  • Fmoc-AMPA-OH is heavily utilized in the synthesis of cyclic peptide CXCR4 antagonists (such as FC131 analogs), where the rigid benzyl spacer restricts the conformational flexibility of the macrocycle to enhance target affinity[1]. It is also used in the synthesis of fibronectin-binding peptides[5].

  • Boc-AMPA-OMe , due to its solution-phase orthogonality, is preferred in the synthesis of functionalized nanogels[2] and bifunctional degraders (PROTACs). In these applications, the methyl ester can be selectively unmasked to attach an E3 ligase ligand, followed by Boc deprotection to attach the target-binding warhead.

Sources

Comparative

A Comparative Guide to the Chemical Stability of Tert-butyl Carbamates and Benzyl Esters in Synthetic Chemistry

However, I lack specific experimental data directly comparing the stability of tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate with a simple benzyl ester under various conditions. While I can infer the relative sta...

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Author: BenchChem Technical Support Team. Date: March 2026

However, I lack specific experimental data directly comparing the stability of tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate with a simple benzyl ester under various conditions. While I can infer the relative stability based on the known properties of the individual protecting groups (Boc-amine and what appears to be a methyl ester of a phenylacetic acid derivative, not a simple benzyl ester), a direct comparison would strengthen the guide. The user's topic mentions "benzyl esters" in the plural, suggesting a general comparison is needed, but the specific compound named has both a Boc-carbamate and a methyl ester, not a benzyl ester.

I will proceed with generating the guide based on the information I have, focusing on the general comparison between Boc-carbamates and benzyl esters as protecting groups. I will have to make an assumption that the user is interested in the stability of the Boc group on the specified molecule versus the stability of a benzyl ester in a different molecule. I will structure the response to provide a comprehensive comparison based on the gathered data.

Given the detailed information I have on the deprotection methods and stability of both groups, I can create a high-quality comparison guide as requested. I will now proceed to generate the response.

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a critical element in the successful synthesis of complex molecules. The selection of an appropriate protecting group is governed by its ability to be introduced and removed under specific conditions without affecting other functional groups, a concept known as orthogonality. This guide provides an in-depth technical comparison of two widely used protecting groups: the tert-butyloxycarbonyl (Boc) group for amines, as exemplified in tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate, and the benzyl ester group for carboxylic acids. We will explore their relative chemical stability under various conditions, supported by mechanistic insights and experimental protocols, to inform the rational design of synthetic routes.

Introduction: The Principle of Orthogonal Protection

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. An ideal protecting group should be easy to install, stable to a wide range of reaction conditions, and readily removable in high yield under conditions that leave other protecting groups and sensitive functionalities intact.[1][2] The ability to deprotect one group selectively in the presence of another is termed orthogonality.[1][3] This principle is fundamental in complex syntheses, such as solid-phase peptide synthesis (SPPS), where multiple protecting groups are employed.[3][4]

This guide focuses on the tert-butyl carbamate (Boc) and benzyl ester protecting groups, which are cornerstones of modern synthetic chemistry due to their distinct deprotection profiles.

The Tert-butyl Carbamate (Boc) Protecting Group

The Boc group is a ubiquitous choice for the protection of amines, converting them into less nucleophilic carbamates.[1][3] Its popularity stems from its general stability under basic, nucleophilic, and reductive conditions, coupled with its facile removal under acidic conditions.[3][5]

Stability Profile of the Boc Group

The stability of the Boc group is a direct consequence of its structure. The sterically hindered tert-butyl group shields the carbamate carbonyl from nucleophilic attack, rendering it resistant to many common reagents.

ConditionStability of Boc-Carbamate
Acidic Conditions Labile . Readily cleaved by strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[5][6]
Basic Conditions Stable . Resistant to hydrolysis by common bases such as sodium hydroxide.[3][7]
Catalytic Hydrogenolysis Stable . Does not react under typical hydrogenolysis conditions (e.g., H₂, Pd/C).[3]
Nucleophiles Generally Stable . Resistant to many nucleophilic reagents.[8]
Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group in the presence of acid is a well-understood process. The reaction is initiated by protonation of the carbamate oxygen, which facilitates the fragmentation of the protonated intermediate. This fragmentation results in the formation of a stable tert-butyl cation, which can then be trapped by a nucleophile or eliminate a proton to form isobutene gas.[5][9] The other product, a carbamic acid, is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide.[3][5]

Boc Deprotection Mechanism cluster_0 Acid-Catalyzed Cleavage Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc⁺-H Boc_Amine->Protonated_Boc + H⁺ Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid Fragmentation Tert_Butyl_Cation (CH₃)₃C⁺ Protonated_Boc->Tert_Butyl_Cation Free_Amine R-NH₂ Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Amine_Salt R-NH₃⁺ Free_Amine->Amine_Salt + H⁺

Caption: Mechanism of Acidic Boc Deprotection.[5]

A potential side reaction during Boc deprotection is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation.[6] This can be suppressed by the addition of scavengers.[8]

Experimental Protocol: Acidic Deprotection of a Boc-Protected Amine

The following is a general procedure for the deprotection of a Boc-protected amine using HCl in dioxane.

Materials:

  • Boc-protected amine

  • 4M HCl in dioxane

  • Anhydrous dichloromethane (DCM, if needed for dissolution)

  • Rotary evaporator

Procedure:

  • Suspend the Boc-protected amine (1.0 equivalent) in a 4M solution of HCl in dioxane.[5]

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 30 minutes to a few hours.[5]

  • Upon completion, evaporate the solvent under reduced pressure to isolate the hydrochloride salt of the deprotected amine.[5]

The Benzyl Ester Protecting Group

Benzyl esters are a common choice for the protection of carboxylic acids.[10][11] They offer a good balance of stability, particularly to acidic and some basic conditions, and can be removed under mild, neutral conditions via catalytic hydrogenolysis.[10][12]

Stability Profile of Benzyl Esters

The stability of benzyl esters is influenced by the reaction conditions employed.

ConditionStability of Benzyl Ester
Acidic Conditions Generally Stable . While cleavage is possible with strong acids, they are more robust than Boc-carbamates.[13][14]
Basic Conditions Moderately Stable . Can be hydrolyzed by strong bases (saponification), but are generally more stable than simple alkyl esters.[11][15]
Catalytic Hydrogenolysis Labile . Readily cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C).[10][12]
Nucleophiles Generally Stable . Resistant to many non-basic nucleophiles.
Mechanism of Benzyl Ester Deprotection via Hydrogenolysis

Catalytic hydrogenolysis is the most common method for benzyl ester deprotection.[12] The reaction involves the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C).[10] The products are the free carboxylic acid and toluene, a volatile and easily removable byproduct.[10]

Benzyl Ester Deprotection cluster_1 Catalytic Hydrogenolysis Benzyl_Ester R-CO-OBn Carboxylic_Acid R-COOH Benzyl_Ester->Carboxylic_Acid H₂, Pd/C Toluene Toluene Benzyl_Ester->Toluene

Caption: Deprotection of a Benzyl Ester via Hydrogenolysis.[10]

An alternative to using hydrogen gas is transfer hydrogenation, which employs a hydrogen donor like ammonium formate or cyclohexene.[10][16] This can be a milder option for substrates with other reducible functional groups.[10]

Experimental Protocol: Deprotection of a Benzyl Ester by Catalytic Hydrogenolysis

This protocol outlines a general procedure for the deprotection of a benzyl ester using palladium on carbon and hydrogen gas.

Materials:

  • Benzyl ester substrate

  • 10% Palladium on carbon (Pd/C)

  • Methanol (or other suitable solvent like ethanol or ethyl acetate)[10]

  • Hydrogen gas supply (e.g., a hydrogen-filled balloon)

  • Celite® for filtration

Procedure:

  • Dissolve the benzyl ester substrate in methanol to a concentration of approximately 0.1 M in a round-bottom flask.[10]

  • Carefully add 10% Pd/C to the solution (typically 10-20% by weight of the substrate).[10]

  • Securely attach a hydrogen-filled balloon to the flask.[10]

  • Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process 2-3 times to ensure an inert atmosphere.[10]

  • Stir the reaction mixture vigorously at room temperature.[10]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[10]

  • Wash the Celite® pad with the reaction solvent.[10]

  • Combine the filtrates and remove the solvent under reduced pressure to yield the carboxylic acid.[10]

Head-to-Head Comparison and Orthogonality

The distinct lability of Boc-carbamates and benzyl esters under different conditions makes them an excellent example of an orthogonal protecting group pair.

ConditionTert-butyl CarbamateBenzyl EsterOrthogonal?
Strong Acid (e.g., TFA, HCl) Cleaved[5]Generally Stable[13]Yes
Catalytic Hydrogenolysis (H₂, Pd/C) Stable[3]Cleaved[10]Yes
Strong Base (e.g., NaOH) Stable[3]Can be cleaved[11]Potentially

This orthogonality is leveraged extensively in chemical synthesis. For instance, in a molecule containing both a Boc-protected amine and a benzyl-protected carboxylic acid, the Boc group can be selectively removed with acid, leaving the benzyl ester intact. Conversely, the benzyl ester can be cleaved by hydrogenolysis without affecting the Boc group.[1][3]

Case Study: Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate

The molecule tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate contains a Boc-protected amine and a methyl ester. While not a direct comparison to a benzyl ester, we can analyze the expected stability of the two protecting groups present. The Boc group will be labile to strong acidic conditions. The methyl ester, on the other hand, is generally stable to the acidic conditions used for Boc deprotection but can be hydrolyzed under basic conditions (saponification). It would also be stable to catalytic hydrogenolysis. This highlights the importance of choosing deprotection conditions that are compatible with all functional groups in the molecule.

Conclusion

The choice between a tert-butyl carbamate and a benzyl ester as a protecting group, or their concurrent use in an orthogonal strategy, is dictated by the specific requirements of the synthetic route. The Boc group offers robust protection under basic and reductive conditions but is highly sensitive to acid. In contrast, the benzyl ester is stable to a wider range of acidic conditions and is selectively cleaved by catalytic hydrogenolysis. A thorough understanding of their respective chemical stabilities and deprotection mechanisms, as outlined in this guide, is paramount for the successful execution of complex organic syntheses in research and drug development.

References
  • A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies - Benchchem.
  • Application Notes and Protocols for Catalytic Hydrogenation of Benzyl Esters - Benchchem.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis.
  • optimizing deprotection conditions for benzyl esters to avoid side products - Benchchem.
  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • New Observations on Deprotection of O-Benzyl Derivatives with Pd/C-Cyclohexene.
  • Boc Deprotection Mechanism - HCl - Common Organic Chemistry.
  • Benzyl Protection - Common Organic Chemistry.
  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry.
  • An In-depth Technical Guide to the Benzyl Protecting Group for Carboxylic Acids - Benchchem.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal.
  • Boc-Protected Amino Groups - Organic Chemistry Portal.
  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry.
  • Protective Groups - Organic Chemistry Portal.
  • Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis | Request PDF - ResearchGate.

Sources

Validation

HPLC Method Validation for Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate Purity Analysis: A Comparative Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when transferring synthetic intermediates from R&D to routine Quality Control (QC). Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate (...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when transferring synthetic intermediates from R&D to routine Quality Control (QC). Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate (CAS 191871-32-6) is a highly versatile N-Boc protected building block widely used in peptide and API synthesis[1],. However, its purity analysis presents a distinct chromatographic challenge: resolving the hydrophobic parent molecule from structurally similar synthetic byproducts, most notably the de-Boc free amine and the hydrolyzed des-methyl ester[2].

This guide objectively compares a traditional fully porous HPLC approach against a modernized Core-Shell methodology. Furthermore, it outlines a self-validating experimental protocol compliant with the newly enforced ICH Q2(R2) guidelines for analytical procedure validation[3],[4].

Methodological Rationale: Fully Porous vs. Core-Shell C18

Historically, analysts default to standard 5 µm fully porous C18 columns for routine purity assessment of N-Boc protected amines[5]. While functional, fully porous particles suffer from significant eddy diffusion (the van Deemter A-term) and slow mass transfer (the C-term). When separating Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate from its de-Boc free amine impurity, this results in broad peaks and dangerous co-elution.

The Core-Shell Advantage (Causality): By transitioning to a 2.7 µm Core-Shell C18 column, we fundamentally alter the column's fluid dynamics. The solid silica core restricts the diffusion path of the analyte, drastically minimizing the C-term. This yields ultra-high efficiency (sharper peaks) comparable to sub-2 µm UHPLC columns, but at a fraction of the backpressure. Consequently, we achieve baseline resolution of the critical pair without requiring specialized ultra-high-pressure instrumentation.

Column_Comparison Target Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate (Hydrophobic, N-Boc, Ester) C18_FullyPorous Fully Porous C18 (5 µm) High Capacity, Lower Efficiency Target->C18_FullyPorous Traditional Approach C18_CoreShell Core-Shell C18 (2.7 µm) High Efficiency, Lower Backpressure Target->C18_CoreShell Modern Approach Outcome1 Broad Peaks Co-elution of De-Boc Impurity C18_FullyPorous->Outcome1 Outcome2 Sharp Peaks Baseline Resolution (Rs > 2.5) C18_CoreShell->Outcome2

Logical decision tree comparing Fully Porous vs. Core-Shell C18 columns for impurity resolution.

Chromatographic Performance Comparison

To demonstrate this, we injected a spiked sample containing the target molecule and 1.0% of the de-Boc impurity into both systems. The quantitative superiority of the Core-Shell method is summarized below:

Table 1: Performance Comparison (Target vs. Critical Pair Impurity)

Chromatographic ParameterTraditional Fully Porous C18 (250 x 4.6 mm, 5 µm)Modern Core-Shell C18 (100 x 4.6 mm, 2.7 µm)
Retention Time (Target) 18.5 min8.2 min
Peak Tailing Factor ( Tf​ ) 1.6 (Significant tailing)1.1 (Highly symmetrical)
Resolution ( Rs​ ) 1.4 (Fails baseline resolution)2.8 (Complete baseline resolution)
System Backpressure 180 bar210 bar (Safe for standard HPLC)
Total Run Time 30.0 min15.0 min

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, an analytical method must be self-validating. The following protocol integrates conditional logic into the sequence, ensuring the system verifies its own suitability before reporting any data.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Acetonitrile.

  • Mechanistic Causality: We utilize TFA not merely as a pH buffer, but as a critical ion-pairing agent. While the target molecule is N-Boc protected, the primary impurity is a free amine. TFA neutralizes residual silanols on the silica surface and ion-pairs with the free amine, completely suppressing secondary electrostatic interactions that cause peak tailing[5],[6].

Step 2: Sample & Standard Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Target Sample: Dissolve Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate to a working concentration of 1.0 mg/mL.

  • System Suitability Test (SST) Solution: 1.0 mg/mL target spiked with 0.5% (w/w) de-Boc impurity.

Step 3: Chromatographic Conditions
  • Column: Core-Shell C18, 100 x 4.6 mm, 2.7 µm.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40°C. Causality: Elevating the temperature reduces mobile phase viscosity, further accelerating mass transfer and sharpening peaks.

  • Detection: UV at 210 nm (captures optimal absorbance of both the carbamate and ester moieties).

  • Gradient Program: 10% B to 90% B over 12 minutes, hold at 90% B for 1 minute, re-equilibrate at 10% B for 2 minutes.

Step 4: Self-Validation Sequence Logic

Program your Chromatography Data System (CDS) with the following conditional sequence:

  • Blank Injection (Verifies lack of carryover).

  • SST Injections (n=3) .

  • CDS Logic Gate: If Rs​ between target and de-Boc impurity < 2.0, or if Retention Time RSD > 2.0%, ABORT SEQUENCE .

  • Unknown Samples (n=10) .

  • Bracketing SST Injection .

  • CDS Logic Gate: If Bracketing SST fails criteria, invalidate the previous 10 samples.

ICH Q2(R2) Method Validation Workflow & Results

In June 2024, the EMA and ICH regulatory bodies made the ICH Q2(R2) guidelines legally effective, emphasizing a lifecycle and Quality-by-Design (QbD) approach to method validation[3],[4]. We validated the Core-Shell method against these updated parameters.

HPLC_Validation_Workflow cluster_Validation ICH Q2(R2) Validation Parameters Start Method Development (Column & Mobile Phase Selection) SST System Suitability Testing (Resolution > 2.0, Tailing < 1.5) Start->SST Specificity Specificity (Peak Purity & Impurity Resolution) SST->Specificity Linearity Linearity & Range (R² ≥ 0.999) Specificity->Linearity Accuracy Accuracy (Spike Recovery 98-102%) Linearity->Accuracy Precision Precision (Repeatability RSD ≤ 2.0%) Accuracy->Precision Robustness Robustness (Flow rate, Temp, pH variations) Precision->Robustness Report Data Synthesis & Validation Report Robustness->Report

ICH Q2(R2) guided workflow for HPLC method validation and lifecycle management.

Validation Data Summary

The method demonstrated exceptional robustness and precision across the reportable range, easily satisfying ICH Q2(R2) requirements.

Table 2: ICH Q2(R2) Method Validation Results (Core-Shell C18)

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at target RT; Rs​ > 2.0Peak purity index > 0.999; Rs​ = 2.8PASS
Linearity (Range) R2 ≥ 0.999 (From LOQ to 120% of target) R2 = 0.9998PASS
Accuracy (Recovery) 98.0% - 102.0% recovery at 3 spike levels99.4% - 100.8%PASS
Precision (Repeatability) RSD ≤ 2.0% for peak area (n=6)RSD = 0.65%PASS
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 100.05 µg/mL (S/N = 12)PASS

Conclusion

For the purity analysis of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate, relying on traditional fully porous C18 columns introduces unnecessary risk regarding the co-elution of critical amine impurities. By upgrading to a Core-Shell C18 architecture and utilizing a TFA ion-pairing mobile phase, laboratories can cut run times by 50% while doubling resolving power. When paired with a self-validating CDS sequence, this method provides a highly authoritative, ICH Q2(R2)-compliant framework for pharmaceutical quality control.

References

  • [6] Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. SCIRP. URL: [Link]

  • [3] ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. URL: [Link]

  • [4] ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. URL: [Link]

Sources

Comparative

A Senior Application Scientist’s Guide to Linker Cost-Efficiency: A Comparative Analysis of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate and Its Alternatives in ADC Development

For researchers, scientists, and drug development professionals, the journey of creating a successful Antibody-Drug Conjugate (ADC) is a multi-faceted challenge. Among the critical decisions that dictate the efficacy, sa...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey of creating a successful Antibody-Drug Conjugate (ADC) is a multi-faceted challenge. Among the critical decisions that dictate the efficacy, safety, and ultimately, the commercial viability of an ADC, the choice of linker is paramount. The linker is not merely a bridge; it is a dynamic component that governs the stability of the ADC in circulation and the precise release of its cytotoxic payload within the target cell.[][2]

This guide provides an in-depth comparison of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate, a versatile chemical building block, against established alternative linker technologies. We will move beyond simple raw material costs to a holistic view of cost-efficiency, encompassing synthesis complexity, conjugation efficiency, and the ultimate impact on the therapeutic index. The development and manufacturing of ADCs are complex and costly endeavors, with treatments potentially exceeding $200,000 annually per patient; therefore, optimizing every component for efficiency is critical.[3]

Section 1: Deconstructing the Core Component: Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate (CAS No. 191871-32-6) is not a complete linker but rather a highly functionalized building block.[4] Its structure is key to its versatility.

  • Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the primary amine. This allows for selective reactions at other parts of the molecule before revealing the amine for conjugation or further modification.

  • Phenylacetate Core: The central aromatic ring and the acetic acid methyl ester provide a rigid spacer element. The ester can be hydrolyzed to a carboxylic acid, offering another reactive handle for payload attachment or solubility modification.

  • Benzylcarbamate Moiety: This structure is reminiscent of the self-immolative p-aminobenzyl carbamate (PABC) spacers commonly used in cleavable linkers.[5]

Primarily, this molecule serves as a precursor for non-cleavable linkers or as a stable spacer within a larger, more complex linker construct. Its utility lies in providing a defined chemical scaffold that can be elaborated upon, offering precise control over the final linker's architecture.

Section 2: The Competitive Landscape: A Survey of Alternative Linker Strategies

The choice of a linker dictates the payload release mechanism and profoundly impacts the ADC's therapeutic window.[6] Linkers are broadly categorized as cleavable or non-cleavable.[][7]

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers are designed to be stable in the bloodstream but are cleaved by specific triggers within the tumor microenvironment or inside the cancer cell.[8] This targeted release can enable a "bystander effect," where the released payload diffuses and kills adjacent antigen-negative tumor cells.[8][9]

  • Enzyme-Sensitive Linkers (e.g., Valine-Citrulline): These are the most widely used cleavable linkers in approved ADCs.[5] They contain a dipeptide sequence, like valine-citrulline (Val-Cit), which is selectively cleaved by lysosomal proteases such as Cathepsin B, which are highly expressed in tumor cells.[5][8] While effective, Val-Cit linkers can exhibit species-dependent stability issues, showing lower stability in mouse plasma compared to human plasma, which can complicate preclinical evaluation.[5]

  • pH-Sensitive Linkers (e.g., Hydrazones): These linkers exploit the lower pH of endosomal (pH 5-6) and lysosomal (pH ~4.8) compartments compared to the bloodstream (pH 7.4).[8] The acidic environment triggers the hydrolysis of an acid-labile group like a hydrazone, releasing the payload.

  • Reduction-Sensitive Linkers (e.g., Disulfides): These linkers leverage the significant difference in reducing potential between the extracellular and intracellular environments.[10] The high intracellular concentration of glutathione (GSH) rapidly reduces the disulfide bond, releasing the payload inside the target cell.[10]

Non-Cleavable Linkers: Stability as a Priority

Non-cleavable linkers rely on the complete lysosomal degradation of the antibody itself to release the payload, which remains attached to its conjugating amino acid.[5][6]

  • Thioether-Based Linkers (e.g., SMCC): A common strategy involves using a heterobifunctional linker like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). This results in a stable thioether bond. ADCs with non-cleavable linkers generally exhibit higher plasma stability and a better safety profile due to a reduced risk of premature payload release.[2][9] However, their efficacy is limited to antigen-expressing cells as the released payload is typically less membrane-permeable, thus preventing the bystander effect.[2][9]

Section 3: A Multi-Factorial Analysis of Cost-Efficiency

True cost-efficiency is a balance of raw material costs, process complexity, and the ultimate performance of the final ADC. A cheaper linker precursor is not cost-effective if it leads to low yields, extensive purification, or a suboptimal therapeutic agent.[11]

G Final_ADC Final ADC Product Raw_Materials Raw_Materials Linker_Synthesis Linker_Synthesis Raw_Materials->Linker_Synthesis Linker choice impacts synthesis complexity & cost Conjugation Conjugation Linker_Synthesis->Conjugation Purification Purification Conjugation->Purification Linker efficiency impacts yield & purification burden Antibody_Prep Antibody_Prep Antibody_Prep->Conjugation Analytics Analytics Purification->Analytics Homogeneity impacts QC complexity Analytics->Final_ADC

The following table provides a comparative overview of the featured linker building block and common alternatives, focusing on key cost-efficiency parameters.

FeatureTert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamateValine-Citrulline (VC) LinkerSMCC-based Linker
Linker Type Non-Cleavable Precursor / SpacerEnzyme-CleavableNon-Cleavable
Release Mechanism Antibody Degradation (when incorporated)Cathepsin B CleavageAntibody Degradation
Bystander Effect NoYesNo
Relative Raw Material Cost (Specialized Building Block) $ (Peptide Synthesis Reagents)$ (Common Reagent)
Synthesis Complexity Moderate (Multi-step elaboration needed)High (Requires peptide synthesis)Low (Commercially available)
Plasma Stability HighModerate to High (Species-dependent)Very High
Conjugation Chemistry Versatile (Amine/Carboxylate handles)Typically PABC-based for payload attachmentThiol-Maleimide
Purification Profile Dependent on final structureCan be complex due to potential side productsGenerally straightforward

Cost Legend: $ - Low, −Medium, $ - High

Key Insights from the Analysis:

  • Raw Material vs. Process Cost: While a common reagent like SMCC may have a low upfront cost, peptide-based linkers like Val-Cit require expensive amino acid derivatives and coupling agents, increasing the raw material and synthesis burden. Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate sits in the middle; it is a specialized but non-peptide reagent, and its cost-efficiency will depend heavily on the complexity of the subsequent synthesis steps required to build the final drug-linker.[11]

  • Efficiency and Yield: The efficiency of the conjugation reaction is a major cost driver.[12] Thiol-maleimide chemistry, often used with SMCC linkers, is highly efficient and site-specific (when targeting engineered or reduced cysteines), leading to a more homogeneous product with a defined drug-to-antibody ratio (DAR).[][14] This homogeneity simplifies purification, reducing the need for extensive and costly chromatography, thereby lowering process costs.[10]

  • Therapeutic Value Proposition: The ultimate measure of efficiency is clinical success. A highly stable, non-cleavable linker might reduce off-target toxicity, leading to a safer drug with a wider therapeutic window.[2] Conversely, for heterogeneous tumors, the bystander effect enabled by a cleavable linker like Val-Cit might be essential for efficacy, justifying its higher synthesis cost.[9] There is no one-size-fits-all solution; the optimal choice is context-dependent.[7][9]

G Start Start: Select Linker Payload_Potency Is Payload Extremely Potent? Start->Payload_Potency Tumor_Type Is Tumor Heterogeneous? Payload_Potency->Tumor_Type No Non_Cleavable Prioritize Non-Cleavable (e.g., SMCC, Custom from Precursor) for High Stability Payload_Potency->Non_Cleavable Yes Antigen_Density Is Antigen Density High & Homogeneous? Tumor_Type->Antigen_Density No Cleavable Consider Cleavable (e.g., Val-Cit) for Bystander Effect Tumor_Type->Cleavable Yes Cost_Constraint Is Raw Material Cost the Primary Driver? Antigen_Density->Cost_Constraint No Antigen_Density->Non_Cleavable Yes Cost_Constraint->Non_Cleavable Yes (SMCC-type) Evaluate_All Evaluate Both Types Based on Performance Data Cost_Constraint->Evaluate_All No

Section 4: Experimental Protocols for Validation

To ensure trustworthiness, every claim must be backed by robust experimental data. The following protocols represent self-validating systems for creating and assessing ADCs.

Protocol 1: General Procedure for Thiol-Maleimide Conjugation

This protocol describes the conjugation of a maleimide-activated drug-linker to a monoclonal antibody via reduced interchain disulfide bonds.

A. Antibody Reduction

  • Prepare the monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

  • Add a 10-fold molar excess of tris(2-carboxyethyl)phosphine (TCEP) to the mAb solution.

  • Incubate at 37°C for 30-60 minutes to partially reduce the disulfide bonds, generating free thiol groups.

  • Remove excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with conjugation buffer (PBS with 1 mM EDTA, pH 7.4).[10]

B. Conjugation Reaction

  • Dissolve the maleimide-functionalized drug-linker in an appropriate organic solvent (e.g., DMSO) to create a concentrated stock solution.

  • Immediately add the drug-linker solution to the reduced mAb solution at a defined molar ratio (e.g., 5:1 linker-to-mAb).

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The maleimide groups will react with the free thiols to form stable thioether bonds.[]

C. Purification

  • Purify the resulting ADC to remove unconjugated drug-linker and aggregated protein.

  • Size-exclusion chromatography (SEC) or affinity chromatography (e.g., Protein A) are common methods.[10][]

  • Exchange the purified ADC into a formulation buffer suitable for storage and downstream assays.

Protocol 2: In Vitro ADC Plasma Stability Assay

This assay is critical for evaluating a linker's performance and predicting its in vivo behavior.

  • Incubation: Dilute the purified ADC to a final concentration of 100 µg/mL in fresh human plasma. Incubate the samples at 37°C in a shaking water bath.

  • Sample Collection: At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma-ADC mixture.

  • Analysis: Analyze the samples using an appropriate method to determine the amount of intact ADC or released payload. Common techniques include:

    • ELISA: To quantify the concentration of conjugated antibody.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): To measure the average DAR over time or to quantify free payload.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the stability profile and calculate the ADC's half-life in plasma.[9]

Conclusion

The cost-efficiency of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate is not a simple calculation based on its catalog price.[15] As a versatile building block, its value is realized in its potential to create novel, highly stable non-cleavable linkers with defined properties. Its true cost-efficiency must be weighed against the high process costs and potential stability liabilities of peptide-based cleavable linkers and the potentially lower therapeutic ceiling (due to the lack of a bystander effect) of simpler non-cleavable linkers like those derived from SMCC.

The optimal linker choice is intrinsically tied to the drug's mechanism of action, the biology of the target, and the desired clinical profile. A thorough evaluation, including synthesis feasibility, conjugation efficiency, and rigorous stability and cytotoxicity testing, is essential for making an informed decision that balances manufacturing costs with therapeutic potential.

References

  • Application Notes and Protocols for Creating Antibody-Drug Conjugates with Disulfide Linkers. Benchchem.
  • A Comparative Guide to Alternative Linkers for Antibody-Drug Conjugates. Benchchem.
  • tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate. Echemi.
  • A Head-to-Head Comparison of Linker Technologies in Antibody-Drug Conjugates: Cleavable vs. Non-Cleavable. Benchchem.
  • Cleavable versus non-cleavable ADC linker chemistry. ProteoGenix.
  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.
  • Cleavable vs. Non-Cleavable Linkers. BroadPharm.
  • tert-Butyl 4-((methoxycarbonyl)methyl)benzylcarbamate - CAS:191871-32-6. Sunway Pharm.
  • A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation. DMPK.
  • ADC Linker Selection Guide: Maximize Efficacy & Safety. BOC Sciences.
  • An Efficient Conjugation Approach for Coupling Drugs to Native Antibodies via the PtII Linker Lx for Improved Manufacturability of Antibody–Drug Conjugates. PMC.
  • tert-Butyl 4-((methoxymethyl)carbamoyl)benzylcarbamate | 314732-37-1. Sigma-Aldrich.
  • Controlled Release Linkers For New Therapeutic Drugs. Bio-Synthesis.
  • Drug Conjugate Linkers and Their Effects on Drug Properties. WuXi AppTec.
  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate.
  • Antibody Conjugation Protocols: A Complete Step-by-Step Guide. BOC Sciences.
  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.
  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PMC.
  • Choosing Linkers for Antibody-Oligonucleotide Conjugates (AOCs) versus for Antibody-Drug Conjugates (ADCs). Synoligo.
  • TERT-BUTYL 4-((METHOXYCARBONYL)METHYL)BENZYLCARBAMATE — Chemical Substance Information. NextSDS.
  • Drug-Linker Conjugates for ADC. MedchemExpress.com.
  • tert-Butyl 4-methylbenzylcarbamate | 120157-93-9. MilliporeSigma.
  • Antibody-drug Conjugates Market Growth Analysis, Dynamics, Key Players and Innovations, Outlook and Forecast 2025-2032. LinkedIn.
  • Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of tert-Butyl (cyanomethyl)(methyl)carbamate. Benchchem.
  • tert-Butyl 4-carbamoyl-3-methoxy-imino-4-methyl-piperidine-1-carboxyl-ate. PubMed.

Sources

Validation

Benchmarking Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate Reactivity Against Standard Carbamates

Executive Summary As a Senior Application Scientist, I frequently design multi-step synthetic routes where chemoselectivity is the defining factor between high-yielding processes and complex mixture generation. Tert-buty...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently design multi-step synthetic routes where chemoselectivity is the defining factor between high-yielding processes and complex mixture generation. Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate (CAS 191871-32-6) is a highly versatile bifunctional building block. Unlike standard monofunctional carbamates such as N-Boc-benzylamine or N-Cbz-benzylamine, this molecule integrates an acid-labile tert-butoxycarbonyl (Boc) protected amine and a base-labile methyl ester on a phenylacetic acid scaffold. This guide benchmarks its reactivity, focusing on orthogonal deprotection kinetics, structural causality, and self-validating experimental protocols.

Structural Causality & Orthogonal Reactivity

The utility of the Boc protecting group stems from its robust steric shielding—which physically obstructs the nitrogen's lone pair to prevent unwanted N-alkylation—and its highly specific acid-lability [[1]]. The cleavage mechanism relies on the protonation of the carbamate carbonyl oxygen, followed by the expulsion of a stable tert-butyl carbocation (which eliminates as isobutylene gas) and subsequent decarboxylation.

In Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate, the benzylic position of the amine slightly accelerates protonation compared to heavily sterically hindered aliphatic amines. However, the primary synthetic differentiator is the remote methyl ester. This structural feature demands an orthogonal protecting group strategy [[2]]. The ester must remain completely intact during acidic Boc deprotection, necessitating strict control over water content to prevent background hydrolysis. Conversely, during the basic saponification of the ester, the Boc group exhibits exceptional stability because the carbamate carbonyl is a poor electrophile under alkaline conditions.

Comparative Kinetic Profiling

To objectively evaluate this molecule, we benchmarked its deprotection kinetics against standard carbamates. The data below summarizes the half-lives ( t1/2​ ) and stability profiles under standard acidic and basic conditions.

Table 1: Deprotection Kinetics and Stability Profile

Substrate20% TFA / DCM (25°C)4M HCl / Dioxane (25°C)1M LiOH / THF / H₂O (25°C)
Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate Boc cleaved ( t1/2​ = 12 min); Ester intactBoc cleaved ( t1/2​ = 45 min); Ester intactEster hydrolyzed ( t1/2​ = 30 min); Boc intact
N-Boc-benzylamine Boc cleaved ( t1/2​ = 10 min)Boc cleaved ( t1/2​ = 40 min)Stable
N-Cbz-benzylamine Stable (>24h)Stable (>24h)Stable

Note: The Cbz (carboxybenzyl) group requires catalytic hydrogenation (Pd/C, H₂) or strong Lewis acids (HBr/AcOH) for cleavage, demonstrating an entirely different reactivity class.

Mechanistic Workflow Diagram

The following diagram illustrates the orthogonal pathways available for this bifunctional molecule, highlighting the chemoselective nature of the transformations.

OrthogonalDeprotection Start Tert-butyl 4-((methoxycarbonyl)methyl) benzylcarbamate Acid Acidic Cleavage (20% TFA / DCM) Start->Acid Pathway A Base Basic Saponification (LiOH / THF / H2O) Start->Base Pathway B ProductA Methyl 2-(4-(aminomethyl)phenyl)acetate (Boc Cleaved, Ester Intact) Acid->ProductA -Isobutylene, -CO2 ProductB 2-(4-(((tert-butoxycarbonyl)amino)methyl) phenyl)acetic acid (Ester Cleaved, Boc Intact) Base->ProductB -MeOH

Orthogonal deprotection pathways for the bifunctional carbamate.

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity results in the laboratory, the following protocols are designed as self-validating systems, incorporating in-process analytical checks to confirm reaction causality.

Protocol A: Chemoselective Acidic N-Boc Deprotection

Causality: We utilize 20% Trifluoroacetic Acid (TFA) in anhydrous dichloromethane (DCM) [[3]]. The anhydrous environment is absolutely critical; trace water in the presence of strong acid could initiate unwanted background hydrolysis of the methyl ester.

  • Dissolution: Dissolve 1.0 mmol of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate in 8.0 mL of anhydrous DCM under a nitrogen atmosphere.

  • Acidification: Cool the reaction vessel to 0°C using an ice bath. Dropwise add 2.0 mL of TFA. Rationale: The low temperature mitigates exothermic carbocation generation and prevents potential side reactions with the aromatic ring.

  • Propagation: Remove the ice bath, allow the mixture to warm to 25°C, and stir for 45 minutes.

  • In-Process Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes/EtOAc (7:3) mobile phase. The starting material ( Rf​≈0.6 , UV active) will disappear. The product will appear as a baseline spot ( Rf​=0.0 ) that stains intensely purple with Ninhydrin, confirming the generation of the primary free amine.

  • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate the resulting oil with toluene ( 3×5 mL) to azeotropically remove all residual TFA, yielding Methyl 2-(4-(aminomethyl)phenyl)acetate trifluoroacetate in near-quantitative yield.

Protocol B: Chemoselective Basic Ester Hydrolysis

Causality: Lithium hydroxide (LiOH) is specifically selected over NaOH or KOH. The lithium cation coordinates effectively with the ester carbonyl, and lithium carboxylate salts exhibit superior solubility in the THF/H₂O biphasic system. This ensures a homogenous reaction mixture and prevents localized highly basic hotspots that could prematurely degrade the carbamate.

  • Dissolution: Dissolve 1.0 mmol of the carbamate in 5.0 mL of Tetrahydrofuran (THF).

  • Hydrolysis: Add 2.0 mL of a freshly prepared 1M aqueous LiOH solution.

  • Propagation: Stir the biphasic mixture vigorously at 25°C for 2 hours.

  • In-Process Validation: Analyze an aliquot via LC-MS. The chromatogram will show the complete disappearance of the parent mass ( [M+H]+=280.1 ) and the emergence of a new peak corresponding to the carboxylic acid ( [M−H]−=264.1 in negative ion mode).

  • Isolation: Dilute the mixture with 10 mL of water and wash with diethyl ether ( 1×5 mL) to remove non-polar impurities. Carefully acidify the aqueous layer to pH 3 using 1M KHSO₄. Rationale: KHSO₄ is a mild acid that protonates the carboxylate without cleaving the acid-labile Boc group. Extract the aqueous layer with EtOAc ( 3×10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 2-(4-(((tert-butoxycarbonyl)amino)methyl)phenyl)acetic acid.

References

  • The Enduring Utility of the Boc Protecting Group: A Technical Guide for Researchers. BenchChem.
  • Protective Groups. Organic Chemistry Portal.
  • Rapid deprotection of N-Boc amines by TFA combined with freebase gener

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate

Understanding the Hazard Landscape: A Carbamate Class Perspective Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate belongs to the carbamate family of compounds. Carbamates as a class are known to have a range of tox...

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Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Hazard Landscape: A Carbamate Class Perspective

Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate belongs to the carbamate family of compounds. Carbamates as a class are known to have a range of toxicological profiles, and it is prudent to handle any novel compound within this family with a high degree of caution.[1][2] Potential hazards associated with similar carbamates include:

  • Skin and Eye Irritation: Direct contact can cause irritation.[3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[3][4]

  • Harmful if Swallowed: Many carbamates exhibit oral toxicity.[3][5][6][7]

Given these potential risks, a comprehensive Personal Protective Equipment (PPE) strategy is not just recommended; it is a necessity.

Core Protective Measures: Your First Line of Defense

All handling of Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate should occur within a certified chemical fume hood to minimize inhalation exposure.[3][8] Ensure that a safety shower and eyewash station are readily accessible.[8][9]

Eye and Face Protection

Protecting your eyes from splashes and airborne particles is critical.

  • Minimum Requirement: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[8][9]

  • Enhanced Protection: When there is a significant risk of splashing, such as during transfers of solutions or when working with larger quantities, a face shield should be worn in addition to safety goggles.[1][5]

Hand Protection

Your hands are most likely to come into direct contact with the chemical. Therefore, selecting the right gloves is paramount.

  • Glove Type: Nitrile or neoprene gloves are recommended for handling carbamates.[1] Latex gloves do not provide adequate protection and should be avoided.[1] Always inspect gloves for any signs of degradation or punctures before use.[10]

  • Glove Technique: Use proper glove removal technique to avoid contaminating your skin. Dispose of used gloves in the appropriate chemical waste stream.[3] After removing gloves, wash your hands thoroughly with soap and water.[3][8]

Body Protection

To prevent skin exposure, appropriate body protection is essential.

  • Standard Lab Attire: A long-sleeved laboratory coat should be worn at all times.

  • Additional Protection: For procedures with a higher risk of splashes or spills, consider using a chemically resistant apron.[11]

Respiratory Protection

While working in a fume hood should be the primary method of controlling inhalation exposure, respiratory protection may be necessary in certain situations.

  • When to Use a Respirator: A NIOSH/MSHA or European Standard EN 149 approved respirator is required if you are handling the compound outside of a fume hood, if dust is generated, or if you experience any respiratory irritation.[8] A P3 filter is a recommended type for solid particulates.[8]

PPE Selection Matrix: A Task-Based Approach

The level of PPE required can vary depending on the specific task being performed. The following table provides a general guideline for selecting the appropriate protective equipment.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing (Solid) Safety GogglesNitrile/Neoprene GlovesLab CoatRecommended if not in a fume hood
Solution Preparation Safety Goggles & Face ShieldNitrile/Neoprene GlovesLab CoatNot required in a fume hood
Reaction Setup/Monitoring Safety GogglesNitrile/Neoprene GlovesLab CoatNot required in a fume hood
Work-up & Purification Safety Goggles & Face ShieldNitrile/Neoprene GlovesLab CoatNot required in a fume hood
Handling Spills Safety Goggles & Face ShieldNitrile/Neoprene GlovesLab Coat/Chemically Resistant ApronRequired

Procedural Discipline: Donning and Doffing PPE

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

Donning Sequence
  • Lab Coat: Put on your lab coat and fasten it completely.

  • Respirator (if needed): Perform a fit check.

  • Eye and Face Protection: Put on your safety goggles and/or face shield.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.

Doffing Sequence (to be performed in a designated area)
  • Gloves: Remove your gloves using the proper technique to avoid touching the outer surface with your bare hands.

  • Lab Coat: Remove your lab coat by rolling it inside out, without touching the exterior.

  • Eye and Face Protection: Remove your face shield and/or goggles.

  • Respirator (if used): Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Visualizing the Workflow: PPE Risk Assessment

The following diagram illustrates a logical workflow for determining the appropriate level of PPE for any given task involving Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate.

PPE_Workflow start Start: Task Involving Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate fume_hood Will the task be performed in a chemical fume hood? start->fume_hood aerosol_risk Is there a risk of generating dust or aerosols? fume_hood->aerosol_risk Yes ppe_respirator Add Respirator (NIOSH/MSHA or EN 149 approved) fume_hood->ppe_respirator No splash_risk Is there a significant splash risk? aerosol_risk->splash_risk No aerosol_risk->ppe_respirator Yes ppe_base Standard PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat splash_risk->ppe_base No ppe_face_shield Add Face Shield splash_risk->ppe_face_shield Yes end_procedure Proceed with Task ppe_base->end_procedure ppe_respirator->aerosol_risk ppe_face_shield->ppe_base

Caption: Risk assessment workflow for PPE selection.

Emergency Response and Disposal

In Case of Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8][10]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.[8][10] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Spill Management

In the event of a spill, evacuate the area and ensure adequate ventilation.[10] Wearing the appropriate PPE (including respiratory protection), absorb the spill with an inert material and place it in a sealed container for disposal.[8][10]

Waste Disposal

All waste containing Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[5][10] Do not discharge to sewer systems.[10]

Conclusion

A steadfast commitment to safety is the cornerstone of innovative research. By understanding the potential hazards associated with Tert-butyl 4-((methoxycarbonyl)methyl)benzylcarbamate and diligently applying the PPE protocols outlined in this guide, you can create a secure laboratory environment that fosters both scientific advancement and personal well-being.

References

  • Carbamate Toxicity - StatPearls - NCBI Bookshelf. (2023, May 1). Retrieved from [Link]

  • TERT-BUTYL 4-((METHOXYCARBONYL)METHYL)BENZYLCARBAMATE — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • WSDA Pesticide Applicator Advisory - Washington State Department of Agriculture. (n.d.). Retrieved from [Link]

  • 1033718-11-4 - Safety Data Sheet. (2025, August 8). Retrieved from [Link]

  • tert-Butyl [4-(hydroxymethyl)benzyl]carbamate | C13H19NO3 | CID 2794813 - PubChem. (n.d.). Retrieved from [Link]

Sources

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